1-Monomyristin
Description
2,3-Dihydroxypropyl tetradecanoate has been reported in Aeromonas veronii and Caenorhabditis elegans with data available.
isolated from the berries of SERENOA REPENS; structure in first source
Properties
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, also known as glyceryl 1-myristate, is a monoacylglycerol containing myristic acid, a 14-carbon saturated fatty acid. It is a versatile molecule with applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and emollient.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, stability, and biological activity. Detailed experimental protocols for the characterization of this compound are provided, along with a discussion of its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its implications for the endocannabinoid signaling pathway.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder or waxy solid at room temperature.[2] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,3-dihydroxypropyl tetradecanoate | [3] |
| Synonyms | 1-Myristoyl-rac-glycerol, Glyceryl 1-myristate, α-Monomyristin | [3][4] |
| CAS Number | 589-68-4 | [4] |
| Molecular Formula | C₁₇H₃₄O₄ | [4] |
| Molecular Weight | 302.45 g/mol | [4] |
| Appearance | White to almost white powder to crystal | [4] |
| Melting Point | 68-70 °C | [4] |
| Boiling Point | 363.47 °C (rough estimate) | [4] |
| Density | 0.9748 g/cm³ (rough estimate) | [4] |
| pKa | 13.16 ± 0.20 (Predicted) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| Water | 3.3 mM | Sonication is recommended | [5] |
| DMSO | 50 mg/mL (165.32 mM) | Sonication is recommended | [5] |
| Methanol | Soluble, may show very faint turbidity | [4] | |
| Ethanol | Soluble | [2] | |
| Chloroform | Soluble | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves a four-step process as described by Jumina, et al. (2018).[6] This method utilizes the protection of glycerol, esterification with myristic acid, and subsequent deprotection.
-
Step 1: Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at positions 1 and 2.[6]
-
Step 2: Preparation of Ethyl Myristate: Myristic acid is esterified with ethanol.[6]
-
Step 3: Transesterification: The protected glycerol (1,2-O-isopropylidene glycerol) is reacted with ethyl myristate in a transesterification reaction to form isopropylidene glycerol myristate.[6]
-
Step 4: Deprotection (Hydrolysis): The isopropylidene group is removed by acid-catalyzed hydrolysis (e.g., using Amberlyst-15 resin) to yield this compound.[6] The product is then purified, for example, by filtration and evaporation of the solvent.[6]
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method, a standard technique for crystalline solids.
-
Apparatus: A melting point apparatus with a heated block or oil bath, a thermometer, and glass capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
-
Solubility Assay
The aqueous solubility of this compound can be determined using a shake-flask method followed by quantification.
-
Materials: this compound, purified water (or buffer of desired pH), analytical balance, flasks, orbital shaker, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., HPLC, LC-MS).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water or buffer in a flask.
-
The flask is sealed and agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method. A standard calibration curve should be prepared for accurate quantification.
-
Chemical Stability
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield glycerol and myristic acid. The rate of hydrolysis is dependent on pH and temperature, with the reaction being accelerated in both acidic and basic conditions. The enzymatic hydrolysis of monoglycerides can also occur, for instance, through the action of lipases.[7]
Oxidation
The oxidative stability of this compound is an important consideration, particularly for its use in food and cosmetic products. Oxidation of the lipid component can lead to rancidity and the formation of off-flavors and odors. The oxidative stability can be evaluated using accelerated testing methods.
-
Experimental Protocol: Oxidative Stability Index (OSI)
-
Apparatus: An OSI instrument, which consists of a heating block, reaction vessels, and an air delivery system.
-
Procedure:
-
A known amount of this compound is placed in a reaction vessel.
-
The vessel is heated to a specified temperature (e.g., 110 °C) while a constant stream of purified air is passed through the sample.
-
The volatile organic acids produced during oxidation are carried by the air stream into a measurement cell containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, which is reported as the OSI time. A longer OSI time indicates greater oxidative stability.
-
-
Biological Activity and Signaling Pathway
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Recent studies have identified this compound as an inhibitor of fatty acid amide hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA).[8] By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing endocannabinoid signaling.[9]
The Endocannabinoid Signaling Pathway
The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, mood, and appetite.[9] Anandamide, an endogenous ligand for cannabinoid receptors, is synthesized "on-demand" from membrane lipid precursors.[10] Its signaling is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[8]
Inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft. This elevated anandamide level results in increased activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[11]
-
CB1 Receptors: These are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Their activation can lead to analgesia, anxiolysis, and appetite stimulation.[11]
-
CB2 Receptors: These are mainly expressed in the immune system and are involved in modulating inflammation and immune responses.[11]
The enhanced activation of these receptors triggers downstream signaling cascades, which can include the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects.[1]
Simplified Signaling Pathway of FAAH Inhibition by this compound
Caption: Inhibition of FAAH by this compound enhances endocannabinoid signaling.
Conclusion
This compound is a multifaceted compound with well-defined chemical and physical properties that make it suitable for a range of industrial applications. Its biological activity as an FAAH inhibitor presents an exciting avenue for research and drug development, particularly in the context of modulating the endocannabinoid system for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. larodan.com [larodan.com]
- 4. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 5. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 8. Anandamide - Wikipedia [en.wikipedia.org]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1-Monomyristin from Myristic Acid and Glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-monomyristin, a monoglyceride of myristic acid with significant potential in pharmaceutical and other applications. This document details both chemical and enzymatic synthesis routes, providing structured data, detailed experimental protocols, and visual workflows to aid in research and development. This compound, also known as 2,3-dihydroxypropyl tetradecanoate, has demonstrated antibacterial and antifungal properties, making it a compound of interest for drug development.[1][2][3][4]
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound from myristic acid and glycerol can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.
Chemical Synthesis: This approach typically involves a multi-step process to ensure the selective acylation of the primary hydroxyl group of glycerol. A common strategy involves the protection of the 1,2-hydroxyl groups of glycerol, followed by esterification with a myristic acid derivative and subsequent deprotection.[1][2]
Enzymatic Synthesis: This method utilizes lipases to catalyze the esterification of myristic acid and glycerol. Lipases offer high selectivity, milder reaction conditions, and are considered a greener alternative to chemical methods.[5][6][7] The synthesis can be a direct esterification or involve the hydrolysis of trimyristin.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods for monomyristin and related compounds.
Table 1: Chemical Synthesis of this compound Intermediates and Final Product
| Step | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protection of Glycerol | 1,2-O-isopropylidene glycerol | p-Toluenesulfonic acid (pTSA) | Acetone | Not Specified | Not Specified | Not Specified | [1] |
| Esterification | Isopropylidene glycerol myristate | Potassium carbonate | Diethyl ether | 140 | 30 | 32.12 | [1] |
| Deprotection | This compound | Amberlyst-15 | Ethanol | Room Temperature | 30 | 100 | [1] |
Table 2: Synthesis of Trimyristin (Precursor for Enzymatic Synthesis of 2-Monomyristin)
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Myristic acid, Glycerol | Sulfuric acid | Chloroform, n-hexane | 120 | 3 | 54 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Chemical Synthesis of this compound via Glycerol Protection
This protocol is adapted from a multi-step synthesis strategy involving the protection of glycerol.[1][2]
Step 1: Synthesis of 1,2-O-isopropylidene glycerol (Glycerol Protection)
-
React glycerol with acetone in the presence of p-toluenesulfonic acid (pTSA) as an acid catalyst.
-
This reaction protects the two adjacent hydroxyl groups of glycerol, yielding 1,2-O-isopropylidene glycerol.[1]
Step 2: Synthesis of Isopropylidene glycerol myristate (Esterification)
-
React ethyl myristate (2.1 g, 8 mmol) with 1,2-O-isopropylidene glycerol (4.2 g, 32 mmol).
-
Use potassium carbonate (0.31 g) as a catalyst.
-
Maintain the reaction temperature at 140 °C for 30 hours.
-
Extract the product using diethyl ether (20 mL) and neutralize with distilled water.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.[1]
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve isopropylidene glycerol myristate (0.4 g, 1 mmol) in ethanol (5 mL).
-
Add Amberlyst-15 (0.04 g) as the catalyst.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the mixture and evaporate the solvent to obtain this compound as a white solid.[1]
Enzymatic Synthesis of 2-Monomyristin via Trimyristin Hydrolysis
While the primary focus is on this compound, the synthesis of its isomer, 2-monomyristin, provides valuable insight into enzymatic approaches. This method involves the initial synthesis of trimyristin followed by selective enzymatic hydrolysis.[1][2]
Step 1: Synthesis of Trimyristin
-
React myristic acid (13.7 g, 60 mmol) with glycerol (0.9 g, 10 mmol).
-
Add a 5% wt sulfuric acid solution (0.7 mL) as a catalyst.
-
Maintain the reaction temperature at 120 °C for 3 hours.
-
Add chloroform (96 mL) and stir at 70 °C for 30 minutes.
-
Add a 10% wt NaOH solution until the pH reaches 13 to remove excess myristic acid.
-
Extract the product with n-hexane and wash the organic layer with distilled water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate to obtain trimyristin.[1]
Step 2: Enzymatic Hydrolysis of Trimyristin
-
The synthesis of 2-monomyristin is carried out through the enzymatic hydrolysis of the produced trimyristin.
-
Thermomyces lanuginosa lipase (TLIM) is used as the catalyst for this selective hydrolysis.[1][2]
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of this compound.
Product Characterization
The synthesized this compound and its intermediates are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR): To elucidate the chemical structure of the synthesized compounds.[1]
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific laboratory conditions and research objectives. The choice between chemical and enzymatic synthesis will depend on factors such as desired purity, yield, cost, and environmental considerations.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Monomyristin CAS number and molecular structure
An In-depth Technical Guide to 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a monoacylglycerol with significant potential in various scientific and pharmaceutical applications. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its antimicrobial effects. Experimental protocols and data are presented to support further research and development.
Chemical Identity and Molecular Structure
This compound, also known as rac-Glycerol 1-myristate, is the monoester of glycerol and myristic acid.[1]
-
Molecular Formula: C₁₇H₃₄O₄[3]
-
Molecular Weight: 302.45 g/mol [3]
-
Synonyms: 2,3-Dihydroxypropyl tetradecanoate, Glyceryl 1-myristate, α-Monomyristin[1][3]
Molecular Structure:
The structure of this compound consists of a myristic acid molecule esterified at the sn-1 position of a glycerol backbone.
Physicochemical Properties
This compound is a white to off-white, waxy solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 53.8–70 °C | [2][3][4][5] |
| Boiling Point | 363.47°C (estimate) | [3][5] |
| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO); Limited solubility in water. | [1][3][6] |
| Appearance | White to off-white crystalline powder or solid. | [1][3][4] |
Synthesis and Characterization
A common method for the synthesis of this compound involves a multi-step process starting from the protection of glycerol, followed by transesterification and deprotection.[2][4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the hydroxyl groups at the sn-1 and sn-2 positions, yielding 1,2-O-isopropylidene glycerol.[4]
Step 2: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a base (e.g., potassium carbonate) via transesterification to produce isopropylidene glycerol myristate.[4]
Step 3: Deprotection to Yield this compound The isopropylidene protecting group is removed from isopropylidene glycerol myristate using an acidic catalyst like Amberlyst-15 in ethanol. The mixture is stirred at room temperature, followed by filtration and evaporation of the solvent to yield the final product, this compound, as a white solid.[2][4]
Characterization Methods
The synthesized this compound can be characterized using various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-H stretches.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure.[2]
Biological Activity: Antimicrobial Properties
This compound has demonstrated significant antibacterial and antifungal activities against a range of microorganisms.[2][3][7]
Antibacterial Activity
This compound exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Aggregatibacter actinomycetemcomitans.[2][3] The activity is attributed to the interaction of the monoglyceride with the bacterial cell wall.[2]
Antifungal Activity
The compound is also effective against the fungus Candida albicans.[2][3] The proposed mechanism of action is similar to that of amphotericin B, where the hydroxyl groups of this compound interact with ergosterol in the fungal cell membrane, leading to disruption of the membrane and cell lysis.[2]
Experimental Protocol: Antimicrobial Disc Diffusion Assay
The antimicrobial activity of this compound can be evaluated using the disc diffusion method.
-
Preparation of Microbial Cultures: The test microorganisms (E. coli, S. aureus, C. albicans, etc.) are cultured in appropriate broth media to a specific turbidity.
-
Inoculation: The microbial suspension is uniformly spread onto the surface of agar plates.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated under appropriate conditions for each microorganism.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A positive control (e.g., a standard antibiotic) and a negative control (solvent only) are included in the assay.[7]
Quantitative Data on Antimicrobial Activity
The following table summarizes the reported inhibition zones for this compound against various microorganisms.
| Microorganism | Concentration of this compound | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | 0.50% | Higher than positive control | [2] |
| Aggregatibacter actinomycetemcomitans | Not specified | Active | [2] |
| Bacillus subtilis | Not specified | Active | [2] |
| Candida albicans | >1.00% | Medium activity | [2][4] |
Signaling Pathways and Mechanism of Action
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its proposed mechanism of action against fungi provides insight into potential cellular targets. The disruption of the fungal cell membrane integrity likely triggers downstream signaling cascades involved in cell wall stress responses.
In fungi, the Cell Wall Integrity (CWI) signaling pathway is a primary response mechanism to cell wall damage. This pathway, often involving a MAP kinase cascade, regulates the expression of genes involved in cell wall synthesis and remodeling to counteract the stress. It is plausible that the membrane disruption caused by this compound activates the CWI pathway as a compensatory response.
Caption: Synthesis workflow of this compound.
Caption: Proposed antifungal mechanism of this compound.
Applications and Future Directions
The demonstrated antimicrobial properties of this compound position it as a promising candidate for various applications:
-
Pharmaceuticals: As a potential active ingredient in topical antibacterial and antifungal formulations.
-
Cosmetics and Personal Care: As a preservative or emulsifying agent with antimicrobial benefits.
-
Food Industry: As a food additive for its emulsifying and antimicrobial properties.[1]
Further research is warranted to fully elucidate the mechanisms of action, explore its efficacy in more complex biological systems, and evaluate its safety profile for therapeutic and other applications. The development of novel drug delivery systems, such as nanoparticle-based conjugates, could also enhance its therapeutic potential.[3]
References
- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 5. MONOMYRISTIN | 589-68-4 [amp.chemicalbook.com]
- 6. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 1-Monomyristin: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of 1-Monomyristin in Water and Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound (also known as glyceryl 1-myristate) in aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and formulation who require detailed information on the physicochemical properties of this monoacylglycerol.
Introduction to this compound
This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid. Its amphiphilic nature, with a hydrophilic glycerol head and a lipophilic myristic acid tail, governs its solubility characteristics and makes it a subject of interest for various applications, including as an emulsifier, stabilizer, and potential active pharmaceutical ingredient.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. While qualitatively described as soluble in several organic solvents and having limited solubility in water, precise quantitative data is scarce in publicly available literature. The following tables summarize the available quantitative and qualitative solubility information.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (165.32 mM)[1] | Not Specified | Not Specified |
| Water | 3.3 mM[1] | Not Specified | Not Specified |
Note: Sonication is recommended to facilitate dissolution in both DMSO and water.[1]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Ethanol | Soluble[2][3] |
| Chloroform | Soluble[2][4] |
| Methanol | Soluble[3] |
| Acetone | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of this compound in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol outlines the key steps for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Constant temperature incubator/shaker
-
Centrifuge (optional, for temperature-controlled phase separation)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation at equilibrium.
-
Equilibration: Place the sealed vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for an extended period (e.g., 24 hours) to permit the undissolved solid to sediment. Alternatively, the vials can be centrifuged at the experimental temperature to facilitate a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Quantification: Determine the exact weight of the collected filtrate. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the known dilution factors, and is typically expressed in mg/mL, g/100g of solvent, or molarity (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in water and organic solvents. While quantitative data is limited, the provided qualitative information and the detailed experimental protocol for the isothermal shake-flask method offer a solid foundation for researchers. The generation of precise solubility data is essential for advancing the use of this compound in pharmaceutical and other scientific applications.
References
An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary mode of action appears to be the disruption of cell membrane integrity, leading to cell lysis. Evidence for its interaction with the fungal cell membrane component ergosterol is noted, while its interaction with bacterial cell walls is also considered a key factor in its antimicrobial efficacy. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Monoacylglycerols, such as this compound, have emerged as a promising class of compounds with broad-spectrum antimicrobial properties. This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is a monoglyceride of the saturated fatty acid, myristic acid.[1] Its amphipathic nature is believed to be central to its antimicrobial activity, allowing it to interact with and disrupt microbial cell membranes.[2] This guide will delve into the specific mechanisms by which this compound exerts its effects on both bacterial and fungal pathogens.
Antimicrobial Spectrum and Efficacy
This compound has shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is influenced by the acyl position on the glycerol backbone, with the 1-position demonstrating high activity.[3][4]
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound has been quantified using the disk diffusion method, with the resulting inhibition zones summarized in the tables below.
Table 1: Antibacterial Activity of this compound (Inhibition Zone in mm) [4]
| Concentration (% w/v) | E. coli | S. aureus | B. subtilis | A. actinomycetemcomitans |
| 0.50% | 1.5 | 10.3 | 2.4 | 1.2 |
| 1.00% | 1.1 | 5.7 | 3.6 | 1.9 |
| 5.00% | - | - | 5.7 | 3.6 |
| 10.0% | - | 9.1 | 9.2 | 7.9 |
| 15.0% | 6.0 | 18.9 | 12.7 | 10.4 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 12.5 | 6.6 | 16.3 | 5.5 |
Note: '-' indicates no activity was reported at that concentration.
Table 2: Antifungal Activity of this compound against C. albicans (Inhibition Zone in mm) [4]
| Concentration (% w/v) | Inhibition Zone (mm) |
| 1.00% | 3.5 |
| 10.0% | 2.4 |
| 15.0% | 4.1 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.8 |
Core Mechanism of Action: Membrane Disruption
The principal antimicrobial mechanism of this compound is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms. As an amphipathic molecule, it can insert into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.[2]
Antifungal Mechanism
Against fungi such as Candida albicans, this compound's mechanism is thought to be analogous to that of polyene antifungals like amphotericin B.[3][5] The hydroxyl group of this compound is proposed to interact with ergosterol, a key sterol component of the fungal cell membrane.[3][5] This interaction disrupts the membrane's structure and function, leading to the formation of pores or channels, leakage of intracellular contents, and ultimately, cell lysis.[3][5]
Antibacterial Mechanism
In bacteria, the interaction of this compound with the cell wall is considered a crucial step.[3][5] The simpler structure of the bacterial cell wall compared to the fungal cell wall may facilitate this interaction.[3][5] While the precise molecular targets within the bacterial cell envelope have not been fully elucidated for this compound specifically, studies on related monoglycerides like glycerol monolaurate (GML) suggest that they integrate into the lipid bilayer of the bacterial cell membrane, disrupting its integrity and increasing permeability.[3][6] This leads to the leakage of vital cellular components and eventual cell death.[3]
Potential Intracellular Targets
While membrane disruption is the primary mechanism, research on the closely related glycerol monomyristate (GMM) suggests potential intracellular actions at concentrations near the Minimum Inhibitory Concentration (MIC). These may include interference with DNA replication and subsequent inhibition of cell division.[7] However, further research is required to confirm if this compound shares these intracellular targets.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to assess the antimicrobial activity of this compound.
Synthesis of this compound
This compound can be synthesized via a four-step process:
-
Synthesis of 1,2-O-isopropylidene glycerol: Protection of two hydroxyl groups of glycerol using acetone in the presence of an acid catalyst.[3]
-
Synthesis of ethyl myristate. [3]
-
Synthesis of isopropylidene glycerol myristate: Transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate.[3]
-
Synthesis of this compound: Deprotection of isopropylidene glycerol myristate using a catalyst like Amberlyst-15.[3]
Antimicrobial Susceptibility Testing
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize a suitable nutrient agar for the target microorganism (e.g., Brain Heart Infusion broth for bacteria).[2]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plating: Evenly spread the microbial suspension onto the surface of the agar plate.
-
Disk Application: Apply sterile filter paper disks impregnated with different concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates under optimal conditions for the test microorganism.
-
Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.[2]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1][8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[8] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[8]
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Perform MIC Assay: First, determine the MIC as described above.[9]
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 μL) and plate it onto an antimicrobial-free agar medium.[9]
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.[10]
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[9]
Future Directions
While the primary mechanism of membrane disruption is evident, further research is warranted to fully elucidate the antimicrobial action of this compound. Key areas for future investigation include:
-
Detailed Molecular Interactions: Elucidating the specific binding sites and interactions of this compound with bacterial cell wall components such as peptidoglycan and teichoic acids.
-
Intracellular Target Identification: Investigating potential intracellular targets, including enzymes involved in metabolic pathways, DNA replication, and protein synthesis.
-
Morphological Studies: Performing scanning and transmission electron microscopy (SEM/TEM) studies to visualize the morphological and ultrastructural changes in bacteria and fungi upon treatment with this compound.
-
Anti-Biofilm Activity: Evaluating the efficacy of this compound in preventing the formation of and eradicating established microbial biofilms.
-
Time-Kill Kinetic Studies: Conducting time-kill assays to understand the dynamics of its bactericidal or bacteriostatic activity over time.
Conclusion
This compound is a promising antimicrobial agent with a primary mechanism of action centered on the disruption of microbial cell membranes. Its activity against a broad spectrum of pathogens, coupled with a potentially multi-target mechanism, makes it an attractive candidate for further development in the fight against antimicrobial resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and other related monoacylglycerols as novel antimicrobial therapeutics.
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. bmglabtech.com [bmglabtech.com]
The Ascending Profile of 1-Monomyristin Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, a monoacylglycerol derived from myristic acid, and its synthetic derivatives are emerging as a promising class of bioactive compounds. Exhibiting a spectrum of biological activities, these molecules are attracting significant interest in the fields of pharmaceutical and biomedical research. Their inherent biocompatibility, coupled with potent antimicrobial and potential anticancer and anti-inflammatory properties, positions them as compelling candidates for therapeutic development. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Biological Activities
The primary biological activities of this compound and its derivatives reported in the literature are concentrated in the areas of antimicrobial and anticancer research. There is also growing evidence for their role in modulating key cellular signaling pathways.
Antimicrobial Activity
This compound and its structural isomer, 2-Monomyristin, have demonstrated significant antibacterial and antifungal properties. The position of the myristoyl group on the glycerol backbone appears to influence the spectrum and potency of this activity.[1][2][3]
Key Findings:
-
Gram-Positive Bacteria: this compound shows notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2]
-
Gram-Negative Bacteria: 2-Monomyristin has been reported to exhibit high antibacterial activity against Escherichia coli.[1][2][3]
-
Fungal Pathogens: this compound displays potent antifungal activity against Candida albicans.[1][2][3] The proposed mechanism involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane, leading to membrane disruption and cell lysis.[1]
-
Structure-Activity Relationship: Studies comparing monomyristin with monopalmitin (a 16-carbon chain monoacylglycerol) suggest that the shorter carbon chain of myristic acid may contribute to enhanced antimicrobial and antifungal efficacy.[1] Furthermore, the 1-acyl position on the glycerol backbone is associated with greater interaction with the bacterial cell wall compared to the 2-acyl position.[1][3]
The following tables summarize the reported antimicrobial activities of this compound and 2-Monomyristin, presenting the inhibition zones observed in disc diffusion assays.
Table 1: Antibacterial and Antifungal Assays of this compound, 2-Monomyristin, and 2-Monopalmitin [2]
| Compound | Concentration (%) | Inhibition Zone Average (mm) |
| E. coli | ||
| This compound | 0.50 | 1.5 |
| 1.00 | 1.1 | |
| 10.0 | - | |
| 15.0 | 6.0 | |
| 2-Monomyristin | 0.50 | 29.5 |
| 1.00 | 22.0 | |
| 10.0 | 11.0 | |
| 2-Monopalmitin | 0.25 - 5.00 | - |
| Positive Control | 1.00 | 12.5 |
| Negative Control | - | - |
-
Positive Control: 1.00% 4-isopropyl-3-methylphenol
-
Negative Control: 20.0% PEG 400
-
-: No activity observed
Table 2: Antibacterial Assays of this compound against B. subtilis and A. actinomycetemcomitans [2]
| Sample | Concentration (%) | Inhibition Zone Average (mm) |
| B. subtilis | ||
| This compound | 0.50 | 2.4 |
| 1.00 | 3.6 | |
| 5.00 | 5.7 | |
| 10.0 | 9.2 | |
| 15.0 | 12.7 | |
| Positive Control | 1.00 | 16.3 |
| Negative Control | - | - |
-
Positive Control: 1.00% 4-isopropyl-3-methylphenol
-
Negative Control: 20.0% PEG 400
-
-: No activity observed
Anticancer and Anti-Inflammatory Potential
While direct studies on the anticancer activity of this compound derivatives are limited, research on related compounds and the parent fatty acid, myristic acid, suggests potential in these areas. Myristic acid itself has been shown to possess antimicrobial, antioxidant, and anticancer properties.[4] Furthermore, myristic acid has demonstrated anti-inflammatory and antinociceptive effects, in part by increasing the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[5]
Modulation of Cellular Signaling
Monoglycerides are key intermediates in lipid metabolism and signaling. A crucial enzyme in this context is Monoglyceride Lipase (MGL), which hydrolyzes monoglycerides into glycerol and fatty acids.[6][7][8] MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule that acts on cannabinoid receptors CB1 and CB2.[6][7] By serving as a substrate for MGL, this compound and its derivatives can potentially influence the endocannabinoid system, which is implicated in a vast array of physiological processes including inflammation, pain, and neurotransmission.[6][8] Inhibition of MGL leads to elevated levels of 2-AG, thereby enhancing endocannabinoid signaling. This presents a plausible, albeit yet unproven, mechanism through which this compound derivatives could exert some of their biological effects.
Experimental Protocols & Methodologies
This section provides detailed protocols for the synthesis of this compound and for key biological assays, based on methodologies reported in the cited literature.
Synthesis of this compound Derivatives
A common synthetic route to this compound involves a four-step process designed to achieve selective acylation at the 1-position of the glycerol backbone.[1][2]
Step 1: Protection of Glycerol
-
Objective: To protect the hydroxyl groups at positions 1 and 2 of glycerol to ensure selective reaction at the 3-position.
-
Procedure: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSA), to form 1,2-O-isopropylidene glycerol (a ketal derivative).[1]
Step 2: Preparation of an Activated Myristic Acid Derivative
-
Objective: To increase the reactivity of myristic acid for the subsequent esterification reaction.
-
Procedure: Myristic acid is reacted with thionyl chloride to produce myristoyl chloride.[4] Alternatively, myristic acid can be esterified with ethanol to form ethyl myristate.[1]
Step 3: Transesterification
-
Objective: To couple the protected glycerol with the activated myristic acid.
-
Procedure: 1,2-O-isopropylidene glycerol is transesterified with ethyl myristate under basic conditions (e.g., using potassium carbonate) to yield isopropylidene glycerol myristate.[1]
Step 4: Deprotection
-
Objective: To remove the isopropylidene protecting group and yield the final this compound product.
-
Procedure: Isopropylidene glycerol myristate is hydrolyzed using a solid acid catalyst like Amberlyst-15 to afford this compound.[1]
Characterization: The structure and purity of the synthesized compounds are typically confirmed using Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy.[1][2][3]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO or PEG 400). A negative control disc (solvent only) and a positive control disc (a known antimicrobial agent) are also prepared. The discs are then placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach or stabilize overnight in a CO₂ incubator.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile, filtered solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Visualizations: Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoglyceride lipase deficiency modulates endocannabinoid signaling and improves plaque stability in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of 1-Monomyristin in the Inhibition of Fatty Acid Amide Hydrolase (FAAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the regulation of the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This technical guide provides an in-depth overview of the role of FAAH, the implications of its inhibition, and a detailed examination of 1-Monomyristin's potential interaction with this enzyme. While direct evidence of this compound as a potent FAAH inhibitor is not established in the current scientific literature, this guide will explore the established methodologies for identifying and characterizing FAAH inhibitors, providing a framework for future investigation into compounds like this compound.
Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network involved in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory.[1] The primary components of the ECS are cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1]
Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive fatty acid amides, most notably the endocannabinoid N-arachidonoylethanolamine, also known as anandamide (AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate cannabinoid receptors, thereby modulating the "endocannabinoid tone".[2][4]
The inhibition of FAAH has emerged as a compelling therapeutic approach. By preventing the breakdown of AEA, FAAH inhibitors elevate its endogenous levels, leading to enhanced activation of cannabinoid receptors.[4] This mechanism offers a more nuanced modulation of the ECS compared to direct-acting cannabinoid receptor agonists, potentially minimizing undesirable psychoactive side effects.[4] Consequently, FAAH is a significant target for the development of novel therapeutics for pain, anxiety, and inflammatory disorders.[5]
The FAAH Signaling Pathway
The canonical FAAH signaling pathway involves the regulation of anandamide levels, which in turn influences downstream signaling through cannabinoid receptors.
Caption: FAAH Signaling and Inhibition Pathway.
An increase in intracellular calcium in the postsynaptic neuron activates N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), leading to the synthesis of anandamide.[1] AEA is then released into the synaptic cleft and acts as a retrograde messenger, binding to presynaptic CB1 receptors.[6] This binding inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of neurotransmitter release.[6] AEA's signaling is terminated by its uptake into the postsynaptic neuron, where it is hydrolyzed by FAAH.[3] FAAH inhibitors block this degradation, leading to prolonged AEA signaling.
This compound: A Profile
This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is a monoglyceride of myristic acid.[7] Its synthesis has been described through various chemical methods, including the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol followed by deprotection.[8][9]
Current research on this compound has primarily focused on its antimicrobial properties. Studies have demonstrated its activity against several Gram-positive bacteria and fungi.[8][10] For instance, it has shown notable antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as antifungal activity against Candida albicans.[8]
To date, a systematic evaluation of this compound as a specific inhibitor of fatty acid amide hydrolase (FAAH) has not been reported in the peer-reviewed scientific literature. The subsequent sections of this guide will, therefore, focus on the established, generic protocols used to identify and characterize potential FAAH inhibitors, which could be applied to this compound.
Experimental Protocols for FAAH Inhibition Assays
The most common method for assessing FAAH activity and screening for inhibitors is the fluorometric assay.[11] This method is sensitive, reproducible, and well-suited for high-throughput screening.[11]
Fluorometric FAAH Activity Assay
Principle: This assay employs a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[4][12] The rate of increase in fluorescence is directly proportional to the FAAH activity.[4]
Materials:
-
96-well, opaque, flat-bottom microplate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
FAAH enzyme source (e.g., recombinant human FAAH, rat brain homogenate)
-
FAAH Substrate (e.g., AAMCA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor (positive control, e.g., JZL195)[12]
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[12]
Procedure:
-
Prepare Reagents: Dilute the FAAH Assay Buffer to 1X concentration. Prepare a stock solution of the FAAH substrate in ethanol.[12] Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add FAAH Assay Buffer (1X), diluted FAAH enzyme, and the solvent used for the test compound.[12]
-
Inhibitor Wells: Add FAAH Assay Buffer (1X), diluted FAAH enzyme, and the desired concentration of the test compound or positive control.
-
Background Wells: Add FAAH Assay Buffer (1X) and the solvent.[12]
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[12]
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.[12]
-
Incubation: Cover the plate and incubate for a defined period (e.g., 30 minutes) at 37°C.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The assay can be performed as an endpoint measurement or kinetically, with readings taken at regular intervals.[12]
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces FAAH activity by 50%).
Experimental Workflow Diagram
Caption: Workflow for a Fluorometric FAAH Inhibition Assay.
Quantitative Data Presentation
While no specific quantitative data for this compound's FAAH inhibitory activity is available, the following table structure should be used to present such data once obtained. For illustrative purposes, data for a known FAAH inhibitor, URB597, is included.[13]
| Compound | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | Assay Type | Enzyme Source | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - | - | - |
| URB597 | 4.6 | 2.0 ± 0.3 | 0.0033 ± 0.0003 | Fluorometric | Recombinant human FAAH | [13][14] |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. k_inact: The rate of enzyme inactivation.
Conclusion and Future Directions
The inhibition of fatty acid amide hydrolase represents a significant and promising avenue for the development of novel therapeutics. The methodologies for identifying and characterizing FAAH inhibitors are well-established and robust.
While this compound has demonstrated biological activity in the realm of antimicrobial research, its role as a potential FAAH inhibitor remains unexplored. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and other novel compounds for their ability to modulate FAAH activity.
Future research should focus on:
-
Screening this compound and its structural analogs using the fluorometric FAAH inhibition assay.
-
If inhibitory activity is observed, determining the IC50, Ki, and mechanism of inhibition (e.g., reversible, irreversible, competitive).
-
Conducting cell-based assays to assess the ability of this compound to increase endogenous anandamide levels.
-
Evaluating the in vivo efficacy of this compound in preclinical models of pain, anxiety, and inflammation.
Such studies are essential to elucidate the full therapeutic potential of this compound and to determine if it holds promise as a novel modulator of the endocannabinoid system.
References
- 1. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 8. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-Monomyristin, a monoacylglycerol derivative of myristic acid. This compound and similar compounds are of significant interest in pharmaceutical research for their potential antibacterial and antifungal properties.[1][2][3] This protocol is based on a well-established four-step method, ensuring reproducibility for researchers in a laboratory setting.[1]
The synthesis involves the protection of glycerol, preparation of a myristic acid ester, subsequent transesterification, and final deprotection to yield this compound.[1][2] Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the characterization of intermediates and the final product.[1][2]
Experimental Protocols
The synthesis of this compound is performed in four main stages:
-
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol (Glycerol Ketal) This initial step involves the protection of two hydroxyl groups of glycerol using acetone to selectively allow the reaction to occur at the primary hydroxyl group in a later stage.[1] Glycerol is reacted with acetone in the presence of an acid catalyst, p-toluenesulfonic acid (pTSA), to form the ketal derivative, 1,2-O-isopropylidene glycerol.[1]
-
Step 2: Synthesis of Ethyl Myristate Concurrently, myristic acid is esterified with ethanol to produce ethyl myristate. This step prepares the acyl donor for the subsequent transesterification reaction.[1]
-
Step 3: Synthesis of Isopropylidene Glycerol Myristate The protected glycerol from Step 1 is reacted with ethyl myristate from Step 2 via a transesterification reaction under basic conditions to yield isopropylidene glycerol myristate.[1][2]
-
Step 4: Synthesis of this compound (Deprotection) In the final step, the isopropylidene protecting group is removed from isopropylidene glycerol myristate by hydrolysis using a solid acid catalyst, Amberlyst-15, to yield the final product, this compound.[1]
Detailed Step-by-Step Laboratory Protocol
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol
-
Combine glycerol and acetone in a reaction vessel.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst and remove the excess acetone and water.
-
Purify the resulting 1,2-O-isopropylidene glycerol, for instance, by distillation under reduced pressure.
Step 2: Synthesis of Ethyl Myristate
-
Dissolve myristic acid in an excess of ethanol.
-
Add a suitable acid catalyst (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture.
-
Extract the ethyl myristate with a suitable organic solvent and purify it, for example, by distillation.
Step 3: Synthesis of Isopropylidene Glycerol Myristate
-
React ethyl myristate (8 mmol) with 1,2-O-isopropylidene glycerol (32 mmol) in the presence of potassium carbonate (0.31 g).[1]
-
Heat the reaction mixture at 413 K (140 °C) for 30 hours.[1]
-
After cooling, extract the product with diethyl ether (20 mL).[1]
-
Neutralize the organic phase by washing with distilled water.[1]
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.[1] The reported yield for this step is approximately 32.12%.[1]
Step 4: Synthesis of this compound
-
Dissolve isopropylidene glycerol myristate (1 mmol, 0.4 g) in ethanol (5 mL).[1]
-
Add Amberlyst-15 (0.04 g) as the catalyst.[1]
-
Stir the mixture at room temperature for 30 hours.[1]
-
Filter the mixture to remove the Amberlyst-15 catalyst.[1]
-
Evaporate the solvent to obtain the final product, this compound, as a white solid.[1] This final step has been reported to proceed with a quantitative yield (100%).[1]
-
The melting point of the synthesized this compound is expected to be in the range of 53.8–56.7 °C.[1]
Quantitative Data Summary
| Step | Reactants | Molar Ratio | Catalyst | Solvent | Temperature | Time | Yield |
| 3 | Ethyl myristate, 1,2-O-Isopropylidene glycerol | 1 : 4 | K₂CO₃ | None | 140 °C | 30 h | 32.12% |
| 4 | Isopropylidene glycerol myristate | N/A | Amberlyst-15 | Ethanol | Room Temp. | 30 h | 100% |
Experimental Workflow Diagram
Caption: Synthetic pathway of this compound from myristic acid and glycerol.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Monomyristin using GC-MS and LC-MS Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Monomyristin (1-myristoyl-rac-glycerol) is a monoacylglyceride with known antibacterial and antifungal properties, making it a compound of interest in pharmaceutical and cosmetic formulations.[1] Accurate and reliable quantification of this compound is crucial for formulation development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the quantification of this compound using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common derivatization method for monoglycerides. The resulting TMS derivative of this compound is then separated by gas chromatography and detected by mass spectrometry.
Experimental Workflow
References
Application Notes and Protocols: 1-Monomyristin in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Monomyristin as a penetration enhancer in topical drug delivery systems. The information is intended to guide researchers in formulating and evaluating topical products containing this compound for enhanced therapeutic efficacy.
Introduction to this compound
This compound, also known as glyceryl 1-myristate, is a monoacylglyceride consisting of myristic acid esterified to the primary hydroxyl group of glycerol. It is a non-ionic surfactant and emollient with known antimicrobial properties.[1][2] Its amphiphilic nature makes it a promising candidate for use as a skin penetration enhancer in topical and transdermal drug delivery systems. By interacting with the lipids of the stratum corneum, this compound can reversibly disrupt the skin's barrier function, facilitating the permeation of active pharmaceutical ingredients (APIs).
Mechanism of Action as a Penetration Enhancer
The precise signaling pathway for this compound's penetration enhancement has not been fully elucidated. However, based on studies of structurally similar monoglycerides and fatty acids, the proposed mechanism involves the disruption of the highly organized lipid lamellae of the stratum corneum.[3][4]
Proposed Mechanism of Action:
-
Intercalation into Lipid Bilayers: this compound molecules are believed to insert themselves into the intercellular lipid matrix of the stratum corneum.
-
Disruption of Lamellar Structure: This intercalation disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids), leading to an increase in fluidity.[5]
-
Creation of Diffusion Pathways: The fluidization of the lipid bilayers creates transient hydrophilic and lipophilic pathways, allowing for the increased diffusion of drug molecules across the skin barrier.
Quantitative Data on Permeation Enhancement
Table 1: Illustrative Permeation Enhancement by Analogous Compounds
| Drug | Enhancer System | Fold Increase in Flux (Compared to Control) | Reference |
| Pentazocine | Isopropyl myristate (IPM) / Glyceryl monocaprylate (10%) | ~4 | [3][6] |
| Naproxen | Isopropyl myristate | ~26 | [7] |
| DA-5018 (Capsaicin analog) | Isopropyl myristate / Ethoxydiglycol (1:1) | 6.3 | [8] |
Note: This table is for illustrative purposes and the actual enhancement by this compound will be dependent on the specific API and formulation.
Experimental Protocols
Preparation of a Topical Gel Formulation containing this compound
This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of an active pharmaceutical ingredient (API) with this compound as a penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Carbopol 940
-
Propylene Glycol
-
Triethanolamine
-
Purified Water
Procedure:
-
Dispersion of Gelling Agent: Disperse the required amount of Carbopol 940 (e.g., 1% w/w) in purified water with continuous stirring using a magnetic stirrer.[9] Avoid clump formation.
-
Incorporation of API and Enhancer: In a separate beaker, dissolve the API and this compound in propylene glycol.
-
Mixing: Add the API/enhancer solution to the aqueous Carbopol dispersion and stir until a homogenous mixture is obtained.
-
Neutralization and Gel Formation: Slowly add triethanolamine dropwise to the mixture while stirring until a transparent gel of the desired consistency is formed (typically at a pH of 6.5-7.0).[9]
-
Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of an API from a topical formulation containing this compound using Franz diffusion cells.[10]
Materials:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Topical formulation with and without this compound (control)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in the receptor medium.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.
-
Application of Formulation: Apply a known quantity of the topical formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method or another suitable analytical technique.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Evaluation of Stratum Corneum Lipid Disruption using ATR-FTIR Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to assess changes in the organization of stratum corneum lipids after treatment with a this compound-containing formulation.
Procedure:
-
Baseline Spectra: Obtain ATR-FTIR spectra of untreated excised skin to establish a baseline.
-
Treatment: Apply the topical formulation with this compound to the skin surface and incubate for a defined period.
-
Post-Treatment Spectra: Remove the excess formulation and acquire ATR-FTIR spectra of the treated skin.
-
Analysis: Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹), which indicate changes in the conformational order (fluidity) of the lipid chains. An increase in the peak frequency suggests a more disordered, fluid lipid state.
Safety and Cytotoxicity Considerations
While this compound is generally considered safe for topical use, it is crucial to evaluate the cytotoxicity of any new formulation on skin cells.
Recommended In Vitro Cytotoxicity Assays:
-
MTT or MTS Assay: To assess the metabolic activity and viability of human keratinocytes (e.g., HaCaT) and fibroblasts (e.g., HDF) after exposure to the formulation.
-
Neutral Red Uptake Assay: To evaluate cell membrane integrity.[11]
Table 2: Illustrative Cytotoxicity Data for Common Topical Agents on Human Fibroblasts
| Agent | Concentration | Effect on Cell Viability | Reference |
| Neosporin G.U. Irrigant | N/A | No significant difference from control | [11] |
| Povidone-Iodine | Varies | Dose-dependent decrease | [11] |
| Sodium Hypochlorite | Varies | Dose-dependent decrease | [11] |
Note: This table provides examples of cytotoxicity data for other topical agents and is not specific to this compound. Cytotoxicity testing of this compound formulations is highly recommended.
Conclusion
This compound holds significant promise as a penetration enhancer in topical drug delivery systems. Its amphiphilic nature and ability to interact with stratum corneum lipids can potentially lead to enhanced bioavailability of topically applied drugs. The protocols and information provided herein offer a framework for the formulation, evaluation, and characterization of topical products containing this compound. Further research is warranted to generate specific quantitative data on its permeation-enhancing effects for various APIs and to fully elucidate its mechanism of action.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 1-Monomyristin as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Monomyristin as a versatile excipient in pharmaceutical preparations. Detailed protocols for the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) are provided, along with methods for their characterization.
Introduction to this compound in Pharmaceutical Formulations
This compound, also known as glyceryl monomyristate, is a monoacylglycerol derived from myristic acid, a saturated fatty acid.[1] It is a white to off-white, waxy solid with emulsifying and stabilizing properties, making it a valuable excipient in the pharmaceutical industry.[1] Its biocompatible and non-toxic profile further enhances its suitability for use in various drug delivery systems.[2] this compound is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.[2]
Key Attributes of this compound:
-
Emulsifier and Stabilizer: Facilitates the formation and stabilization of emulsions, which is critical for lipid-based drug delivery systems.[1][2]
-
Solubility Enhancement: Improves the dissolution of lipophilic active pharmaceutical ingredients (APIs).[2]
-
Bioavailability Enhancement: Can increase the oral absorption of poorly soluble drugs.[3]
-
Biocompatibility: Generally recognized as safe (GRAS) and well-tolerated.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value | Reference |
| CAS Number | 589-68-4 | [1] |
| Molecular Formula | C₁₇H₃₄O₄ | [1] |
| Molecular Weight | 302.45 g/mol | [5] |
| Appearance | White to off-white solid or waxy substance | [1] |
| Melting Point | 68-70 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| HLB (Hydrophile-Lipophile Balance) | The HLB value is a critical parameter for selecting surfactants in emulsification. While a specific HLB value for this compound is not readily available in the search results, as a monoacylglycerol, it is expected to have a low HLB, making it suitable as a water-in-oil (w/o) emulsifier or as a co-emulsifier in oil-in-water (o/w) systems. |
Formulation Strategies and Protocols
This compound can be effectively utilized in various lipid-based drug delivery systems to enhance the delivery of poorly soluble drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This spontaneous emulsification leads to the formation of small lipid droplets that can enhance drug dissolution and absorption.[6]
Experimental Protocol for SEDDS Formulation Development:
-
Excipient Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-solvents. For a this compound-based SEDDS, this compound would be a key component of the lipid phase.
-
Select a suitable surfactant and co-surfactant with appropriate HLB values to ensure efficient emulsification. Common choices include Tween 80 and Transcutol HP.[7]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil (containing this compound), surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Optimization:
-
Select formulations from the self-emulsifying region and incorporate the API.
-
Evaluate the formulations for droplet size, polydispersity index (PDI), and drug content. The goal is to achieve a small droplet size (typically < 200 nm) and a narrow PDI.[8]
-
-
In Vitro Drug Release:
-
Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the drug release profile from the optimized SEDDS formulation.
-
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via hot homogenization.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. [9]This lipid matrix creates imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. [10] Experimental Protocol for NLC Preparation:
-
Lipid Phase Preparation:
-
Melt the solid lipid (this compound) and mix it with a liquid lipid (e.g., oleic acid, Miglyol 812) at a temperature above the melting point of the solid lipid. The ratio of solid to liquid lipid needs to be optimized (e.g., 70:30 to 90:10).
-
Dissolve the API in this lipid mixture.
-
-
Aqueous Phase Preparation:
-
Prepare a hot aqueous solution of a surfactant, similar to the SLN protocol.
-
-
Emulsification and Nanoparticle Formation:
-
Follow the same pre-emulsification and high-pressure homogenization steps as described for SLNs.
-
-
Characterization:
-
Characterize the NLCs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
-
Characterization of this compound Based Formulations
Thorough characterization is crucial to ensure the quality, stability, and performance of the developed formulations.
| Parameter | Method | Purpose |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. A narrow PDI is desirable for uniformity. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles, which is an indicator of the stability of the colloidal dispersion. Higher absolute values generally indicate better stability. |
| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Centrifugation followed by quantification of the free drug in the supernatant (e.g., by HPLC or UV-Vis spectroscopy). | To determine the percentage of the initial drug that is successfully encapsulated within the nanoparticles and the amount of drug per unit weight of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| In Vitro Drug Release | Dialysis Bag Method or Franz Diffusion Cell | To study the release profile of the drug from the formulation over time in a simulated physiological environment. |
| In Vivo Bioavailability | Animal studies (e.g., in rats or rabbits) followed by pharmacokinetic analysis of blood samples. | To determine the extent and rate of drug absorption into the systemic circulation from the developed formulation compared to a control (e.g., a simple drug suspension). |
Quantitative Data (Hypothetical Example for a Poorly Soluble Drug in a this compound-based SLN formulation):
| Formulation Code | This compound (%) | Surfactant (%) | Drug (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-MM-F1 | 5 | 1.5 | 1 | 180 ± 5.2 | 0.210 | -25.3 ± 1.8 | 85.2 ± 3.1 |
| SLN-MM-F2 | 10 | 2.0 | 1 | 155 ± 4.1 | 0.185 | -28.1 ± 2.2 | 92.5 ± 2.5 |
| SLN-MM-F3 | 10 | 2.5 | 2 | 165 ± 4.8 | 0.230 | -26.7 ± 1.9 | 88.7 ± 3.5 |
Mechanism of Bioavailability Enhancement
This compound, as a monoacylglycerol, can enhance the oral bioavailability of poorly soluble drugs through several mechanisms. The digestion of lipids in the gastrointestinal tract by lipases leads to the formation of mixed micelles containing monoacylglycerols and fatty acids, which can solubilize the drug and facilitate its transport across the intestinal epithelium. [11] Signaling Pathway for Drug Absorption Enhancement:
Caption: Mechanism of oral bioavailability enhancement by this compound formulations.
Conclusion
This compound is a promising and versatile excipient for the formulation of various pharmaceutical dosage forms, particularly for improving the delivery of poorly water-soluble drugs. Its emulsifying properties, biocompatibility, and ability to enhance bioavailability make it a valuable tool for drug development professionals. The provided protocols and characterization methods offer a framework for the systematic development of this compound-based drug delivery systems. Further optimization of formulation parameters will be necessary to achieve the desired product profile for specific active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides [mdpi.com]
- 9. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for testing the antibacterial activity of 1-Monomyristin against S. aureus
Application Notes and Protocols
Topic: Protocol for Testing the Antibacterial Activity of 1-Monomyristin against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, with antibiotic-resistant strains like MRSA posing a considerable threat to public health.[1][2] Natural antimicrobial compounds are a promising area of research for new therapeutic agents. This compound, a monoglyceride derived from myristic acid, has demonstrated notable antibacterial activity against Gram-positive bacteria, including S. aureus.[3][4][5] Monoglycerides are thought to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, leading to increased permeability and cell death.[6][7]
These application notes provide a comprehensive set of protocols to systematically evaluate the antibacterial efficacy of this compound against S. aureus. The described methods include determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, biofilm inhibition, and an assessment of cytotoxicity against mammalian cells.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing the antibacterial activity of this compound.
Caption: High-level workflow for evaluating this compound's antibacterial properties.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial population.[9] The broth microdilution method is a standardized technique for determining MIC values.[10][11]
Protocol:
-
Preparation of S. aureus Inoculum:
-
Aseptically pick 2-3 isolated colonies of S. aureus from an agar plate (e.g., Tryptic Soy Agar, TSA) and inoculate into 5 mL of a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this adjusted suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-inhibitory to the bacteria.
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension (from step 1.4) to wells 1 through 11. This brings the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[11]
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[8]
-
-
MBC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.[9]
-
Data Presentation:
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | 64 | 128 |
| Vancomycin | S. aureus | 1 | 2 |
| Vehicle Control | S. aureus | >1024 | >1024 |
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12][13]
Protocol:
-
Prepare a logarithmic-phase culture of S. aureus in CAMHB, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Prepare flasks containing CAMHB with this compound at various concentrations based on the previously determined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate all flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]
Data Presentation:
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.72 | 5.70 |
| 4 | 7.15 | 5.10 | 4.25 | 3.15 |
| 8 | 8.50 | 4.35 | 3.01 | <2.00 |
| 24 | 9.10 | 3.88 | <2.00 | <2.00 |
Biofilm Inhibition Assay (Crystal Violet Method)
S. aureus is a potent biofilm former, which contributes to its virulence and antibiotic resistance.[16][17] This protocol quantifies the ability of this compound to inhibit biofilm formation.[18][19]
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Protocol:
-
Prepare an overnight culture of S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation).
-
Dilute the overnight culture 1:100 in fresh, supplemented TSB.
-
In a 96-well flat-bottom tissue culture plate, add 100 µL of the diluted culture to each well.
-
Add 100 µL of 2x concentrated this compound serial dilutions to the appropriate wells. Include positive (no compound) and negative (sterile broth) controls.
-
Incubate the plate statically at 37°C for 24 hours.
-
After incubation, carefully discard the medium and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) bacteria.[20]
-
Dry the plate in an incubator at 60°C for 1 hour to fix the biofilms.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.
-
Air dry the plate completely.
-
Add 200 µL of 33% acetic acid (or 95% ethanol) to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
Data Presentation:
| This compound (µg/mL) | Mean OD₅₉₅ | Std. Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.250 | 0.085 | 0% |
| 16 | 1.152 | 0.070 | 7.8% |
| 32 | 0.875 | 0.065 | 30.0% |
| 64 | 0.412 | 0.040 | 67.0% |
| 128 | 0.150 | 0.025 | 88.0% |
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether this compound is toxic to mammalian cells at its effective antibacterial concentrations. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
Protocol:
-
Seed mammalian cells (e.g., human keratinocytes HaCaT or fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Use concentrations similar to and exceeding the antibacterial MIC. Include an untreated control and a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation:
| This compound (µg/mL) | Mean OD₅₇₀ | % Cell Viability |
| 0 (Control) | 0.980 | 100% |
| 32 | 0.955 | 97.4% |
| 64 | 0.912 | 93.1% |
| 128 | 0.850 | 86.7% |
| 256 | 0.625 | 63.8% |
| 512 | 0.310 | 31.6% |
Proposed Mechanism of Action
Based on studies of similar monoglycerides, this compound likely targets the bacterial cell envelope.[6][23] The amphipathic nature of the molecule allows it to insert into the lipid bilayer of the S. aureus cell membrane. This disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components (like ions and ATP), dissipation of membrane potential, and ultimately, cell death.[7][24]
Caption: Proposed mechanism of this compound action on the S. aureus cell membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production [frontiersin.org]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acids and monoacylglycerols inhibit growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. DSpace [helda.helsinki.fi]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ableweb.org [ableweb.org]
- 17. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystal violet assay [bio-protocol.org]
- 21. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 23. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mode of action of the antimicrobial peptide Mel4 is independent of Staphylococcus aureus cell membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 1-Monomyristin into Food Products as an Emulsifier and Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Monomyristin as a dual-function additive in food products, leveraging its properties as both an effective emulsifier and a potent antimicrobial preservative. This document outlines the physicochemical properties of this compound, its mechanism of action, regulatory status, and detailed protocols for its application and efficacy testing.
Introduction to this compound
This compound, also known as glyceryl monomyristate, is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid, a saturated fatty acid.[1] It is a non-ionic surfactant with amphiphilic properties, making it an excellent emulsifier for oil-in-water (O/W) emulsions commonly found in food products.[2] Beyond its emulsifying capabilities, this compound exhibits significant antimicrobial activity against a range of common foodborne pathogens and spoilage microorganisms.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₄O₄ | [3][4] |
| Molecular Weight | 302.45 g/mol | [3][4] |
| Appearance | White to off-white waxy solid | [3] |
| Melting Point | 68-70 °C | [3] |
| HLB Value (approx.) | 3.8 | [5] |
| Solubility | Soluble in ethanol, chloroform; limited solubility in water | [3] |
Regulatory Status
Mono- and diglycerides of fatty acids, which include this compound, are classified as food additive E471 in the European Union and are "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[6][7] The European Food Safety Authority (EFSA) has re-evaluated E471 and concluded that there are no safety concerns for its use in most food categories, with no numerical Acceptable Daily Intake (ADI) established.[7]
Application as an Emulsifier
With an approximate Hydrophilic-Lipophilic Balance (HLB) value of 3.8, this compound is primarily a water-in-oil (W/O) emulsifier. However, it is also effective in stabilizing oil-in-water (O/W) emulsions, particularly when used in conjunction with other emulsifiers or when its concentration allows for the formation of protective mesomorphic layers around oil droplets.[5]
Experimental Protocol: Preparation of an Oil-in-Water Emulsion
This protocol describes the preparation of a model oil-in-water emulsion (e.g., for a salad dressing or beverage) using this compound.
Materials:
-
This compound
-
Vegetable oil (e.g., soybean, sunflower)
-
Distilled water
-
High-shear mixer/homogenizer
-
Beakers and graduated cylinders
-
Heating plate with magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of vegetable oil into a beaker.
-
Add the required amount of this compound to the oil. A typical starting concentration is 0.5% to 2.0% (w/w) of the total emulsion weight.
-
Gently heat the mixture to 70-75°C while stirring until the this compound is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Heat the distilled water to the same temperature (70-75°C) in a separate beaker.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer at a moderate speed.
-
Once all the aqueous phase has been added, increase the mixing speed to the desired level (e.g., 5,000-10,000 rpm) and homogenize for 5-10 minutes.
-
-
Cooling:
-
Cool the emulsion to room temperature while stirring gently.
-
Experimental Protocol: Evaluation of Emulsion Stability
1. Droplet Size Analysis:
-
Principle: Smaller and more uniform droplet sizes generally indicate a more stable emulsion.
-
Method: Use a laser diffraction particle size analyzer.
-
Prepare the emulsion as described above.
-
Dilute a small sample of the emulsion with distilled water to the appropriate concentration for the instrument.
-
Measure the droplet size distribution immediately after preparation (t=0) and at specified time intervals (e.g., 1, 7, 14, and 30 days) during storage at different temperatures (e.g., 4°C and 25°C).
-
Record the mean droplet diameter (e.g., D[8][9]) and the span of the distribution.
-
2. Creaming Index:
-
Principle: Measures the extent of gravitational separation of the oil phase.
-
Method:
-
Pour 10 mL of the emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a constant temperature.
-
At regular intervals, measure the height of the serum (bottom) layer (H_serum) and the total height of the emulsion (H_total).
-
Calculate the Creaming Index (CI) as: CI (%) = (H_serum / H_total) * 100
-
Application as a Preservative
This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1]
Mechanism of Antimicrobial Action
The primary mechanism of action of this compound is the disruption of the microbial cell membrane.[2]
-
Against Fungi: The hydroxyl group of this compound is thought to interact with ergosterol in the fungal cell membrane, leading to the formation of pores, increased membrane permeability, and ultimately cell lysis.[1]
-
Against Bacteria: In bacteria, this compound integrates into the phospholipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[8] For Gram-negative bacteria, it may also damage the outer lipopolysaccharide layer.[9]
Antimicrobial Efficacy of this compound (In Vitro)
The following tables summarize the in vitro antimicrobial activity of this compound against common foodborne microorganisms, as determined by the agar disc diffusion method.
Table 1: Antibacterial Activity of this compound [1][10]
| Concentration (% w/v) | Inhibition Zone Diameter (mm) vs. Escherichia coli | Inhibition Zone Diameter (mm) vs. Staphylococcus aureus |
| 0.50 | 1.5 | 10.3 |
| 1.00 | 1.1 | 5.7 |
| 10.0 | - | 9.1 |
| 15.0 | 6.0 | 18.9 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 12.5 | 6.6 |
Table 2: Antifungal Activity of this compound [1][10]
| Concentration (% w/v) | Inhibition Zone Diameter (mm) vs. Candida albicans |
| 1.00 | 3.5 |
| 10.0 | 2.4 |
| 15.0 | 4.1 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.8 |
Experimental Protocol: Microbiological Challenge Test in a Food Product
This protocol outlines a challenge test to evaluate the preservative efficacy of this compound in a model food product (e.g., a salad dressing).
Materials:
-
Food product with and without this compound (as a control).
-
Cultures of relevant microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans).
-
Sterile saline solution (0.85% NaCl).
-
Sterile pipettes, containers, and plating supplies.
-
Incubator.
-
Plate counter.
Procedure:
-
Inoculum Preparation:
-
Grow fresh cultures of the test microorganisms.
-
Harvest the cells and suspend them in sterile saline to a known concentration (e.g., 10⁸ CFU/mL).
-
-
Inoculation:
-
Inoculate a known weight of the food product (with and without this compound) with a small volume of the microbial suspension to achieve a final concentration of approximately 10⁵-10⁶ CFU/g.
-
Thoroughly mix to ensure even distribution of the microorganisms.
-
-
Incubation:
-
Store the inoculated samples at a relevant temperature (e.g., refrigerated at 4°C or ambient at 25°C).
-
-
Sampling and Enumeration:
-
At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), take a 1g sample from each product.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto appropriate agar media.
-
Incubate the plates and count the colonies to determine the number of viable microorganisms (CFU/g).
-
-
Data Analysis:
-
Calculate the log reduction in microbial population for the product containing this compound compared to the control at each time point.
-
Evaluate the results against established criteria for preservative efficacy (e.g., a 2-log reduction for bacteria and no increase for yeast and mold).
-
Visualizations
Caption: Workflow for preparing an oil-in-water emulsion stabilized with this compound.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Droplet Size Distribution in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex formation between primycin and ergosterol: entropy-driven initiation of modification of the fungal plasma membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3772446A - Process for preparing an aqueous alpha-mono-glyceride ointment base and product thereof - Google Patents [patents.google.com]
- 7. Ergosterol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 1-Monomyristin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Monomyristin and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the overall yield of this compound low in the chemical synthesis method?
A1: A low overall yield in the multi-step chemical synthesis of this compound is often attributed to incomplete reactions or side product formation in the intermediate steps, particularly the formation of isopropylidene glycerol myristate. While the final deprotection step to yield this compound can be quantitative (100% yield)[1], the preceding transesterification reaction to form the protected intermediate has been reported with significantly lower yields, around 32%[1].
Troubleshooting Steps:
-
Optimize the Transesterification Reaction:
-
Molar Ratio: Ensure an appropriate molar ratio of reactants. An excess of 1,2-O-isopropylidene glycerol to ethyl myristate can favor the forward reaction[1].
-
Catalyst: The choice and amount of catalyst are critical. Potassium carbonate is a commonly used basic catalyst in this step[1]. Ensure it is anhydrous and freshly opened or properly stored.
-
Reaction Time and Temperature: The reaction may require prolonged heating (e.g., 30 hours at 413 K or 140°C) to proceed to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purification of Intermediates: Thoroughly purify the isopropylidene glycerol myristate intermediate to remove unreacted starting materials and byproducts before proceeding to the deprotection step.
Q2: How can I minimize the formation of di- and triglycerides as byproducts?
A2: The formation of di- and triglycerides is a common issue in monoglyceride synthesis, arising from the further esterification of the monoglyceride product.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of glycerol to myristic acid (or its ester derivative). This shifts the equilibrium towards the formation of monomyristin[2][3].
-
Enzymatic Synthesis: Employing a 1,3-specific lipase can help to selectively produce 1-monoglycerides and reduce the formation of 2-monoglycerides and diglycerides.
-
Reaction Time: Shorter reaction times can favor the formation of monoglycerides, as longer times may lead to subsequent reactions forming di- and triglycerides[4]. Monitor the reaction progress to stop it at the optimal point.
-
Purification: Utilize column chromatography or preparative TLC for effective separation of this compound from di- and triglyceride byproducts[5].
Q3: The deprotection of isopropylidene glycerol myristate is not going to completion. What could be the issue?
A3: Incomplete deprotection can result from an inactive catalyst, insufficient reaction time, or inappropriate reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: The acidic catalyst, such as Amberlyst-15, is crucial for this step[1]. Ensure the catalyst is active and used in the correct proportion. If the catalyst is old or has been exposed to moisture, its activity may be compromised.
-
Reaction Conditions: The deprotection is typically carried out at room temperature with stirring[1]. Ensure adequate mixing of the reaction mixture. While one study reports a 30-hour reaction time, monitoring by TLC is recommended to determine completion[1].
-
Solvent: Ethanol is a common solvent for this step[1]. Ensure the solvent is of appropriate grade and anhydrous if necessary.
Q4: What are the key parameters to optimize in the enzymatic synthesis of this compound for higher yield?
A4: Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis. Key parameters to optimize for improved yield include:
-
Enzyme Selection: Different lipases exhibit varying activities and selectivities. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and effective catalyst for monoglyceride synthesis[4][6][7].
-
Temperature: The optimal temperature for enzymatic reactions is crucial. For Novozym 435, temperatures around 60-65°C have been reported to be effective for similar esterification reactions[4][7].
-
Molar Ratio of Substrates: An excess of the alcohol (glycerol) to the fatty acid (myristic acid) is generally used to drive the reaction towards monoglyceride formation[2][4][8].
-
Enzyme Concentration: The amount of lipase used will influence the reaction rate. An optimal concentration needs to be determined experimentally, as a very high concentration may not always lead to a proportional increase in yield and adds to the cost[9][10].
-
Water Content: The presence of a small amount of water is often necessary for lipase activity, but excess water can promote the reverse reaction (hydrolysis). In solvent-free systems, the removal of water produced during the reaction can improve the yield.
-
Solvent System: While solvent-free systems are preferred for green chemistry, the use of a suitable organic solvent can improve substrate solubility and reduce mass transfer limitations[11].
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the chemical synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific protocol and optimization of each step. While a quantitative yield (100%) has been reported for the final deprotection step, the preceding step of forming isopropylidene glycerol myristate can have a much lower yield (e.g., 32.12%)[1]. Therefore, the overall yield will be limited by the lowest yielding step.
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis offers several advantages:
-
Mild Reaction Conditions: Lower temperatures and pressures are used, which can prevent the degradation of sensitive molecules and reduce energy consumption[12].
-
High Selectivity: Lipases can be highly specific, leading to fewer byproducts and easier purification[12].
-
Greener Process: It often avoids the use of harsh chemicals and organic solvents[11].
Q3: How can I purify the final this compound product?
A3: Purification is crucial to obtain high-purity this compound. Common purification techniques include:
-
Filtration: To remove solid catalysts like Amberlyst-15[1].
-
Evaporation: To remove the solvent[1].
-
Extraction: To separate the product from water-soluble impurities[1].
-
Chromatography: Column chromatography or preparative Thin Layer Chromatography (PTLC) are effective for separating this compound from unreacted starting materials and byproducts like di- and triglycerides[5].
Q4: Can I use crude glycerol from biodiesel production for enzymatic synthesis?
A4: Yes, studies have shown that it is possible to use biodiesel-derived crude glycerol for the enzymatic synthesis of monoglycerides, which can be a cost-effective and sustainable approach[4]. However, the impurities in crude glycerol might affect the enzyme's activity and stability, so optimization of the process would be necessary.
Data Presentation
Table 1: Comparison of Reaction Parameters for Chemical Synthesis of this compound Intermediates.
| Step | Reactants | Catalyst | Temperature | Time | Yield | Reference |
| Protection of Glycerol | Glycerol, Acetone | p-Toluenesulfonic acid (pTSA) | 393 K (120°C) | 6.5 h | 33.71% | [13] |
| Transesterification | Ethyl myristate, 1,2-O-isopropylidene glycerol | Potassium carbonate | 413 K (140°C) | 30 h | 32.12% | [1] |
| Deprotection | Isopropylidene glycerol myristate | Amberlyst-15 | Room Temperature | 30 h | 100% | [1] |
Table 2: Optimization of Parameters for Enzymatic Monoglyceride Synthesis.
| Enzyme | Substrates | Molar Ratio (Glycerol:Oil/Acid) | Temperature (°C) | Enzyme Conc. (wt%) | Yield of Monoglycerides (%) | Reference |
| Novozym 435 | Crude Glycerol, Soybean Oil | 5.7:1 | 65.2 | 12.7 | 28.93 | [4] |
| Lipozyme RM-IM | Glycerol, Anchovy Oil | 2:1 | 40 | 6 | 20.34 | [4] |
| Novozym 435 | Isopropyl alcohol, Myristic acid | 15:1 (alcohol:acid) | 60 | 4 | 87.65 (conversion) | [6][7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is based on the method described by Mutmainah et al. (2018)[1][5][13].
Step 1: Synthesis of 1,2-O-isopropylidene glycerol (Glycerol Protection)
-
In a round-bottom flask, combine acetone and p-toluenesulfonic acid (pTSA) and stir for 15 minutes.
-
Add chloroform and continue stirring at 343 K (70°C) for 30 minutes.
-
Add glycerol to the mixture and heat at 393 K (120°C) for 6.5 hours.
-
After cooling, neutralize the lower layer with sodium carbonate and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 1,2-O-isopropylidene glycerol.
Step 2: Synthesis of Isopropylidene Glycerol Myristate (Transesterification)
-
In a reaction vessel, combine ethyl myristate, 1,2-O-isopropylidene glycerol, and potassium carbonate.
-
Heat the mixture at 413 K (140°C) for 30 hours with constant stirring.
-
After the reaction, extract the product with diethyl ether and neutralize with distilled water.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the isopropylidene glycerol myristate from the previous step in ethanol.
-
Add Amberlyst-15 catalyst to the solution.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the final product, this compound.
Protocol 2: General Protocol for Enzymatic Synthesis of this compound
This is a generalized protocol based on principles from various studies on enzymatic monoglyceride synthesis[4][6][7].
-
In a temperature-controlled reaction vessel, add myristic acid and glycerol in the desired molar ratio (e.g., 1:5).
-
Add the immobilized lipase (e.g., Novozym 435) at the optimized concentration (e.g., 5-15 wt% of total substrates).
-
If using a solvent, add it at this stage. For a solvent-free system, proceed to the next step.
-
Heat the mixture to the optimal temperature (e.g., 60-65°C) with constant agitation.
-
If the reaction is sensitive to water, consider performing it under vacuum or with the addition of molecular sieves to remove the water produced.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC or GC.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Purify the product using appropriate methods such as column chromatography.
Visualizations
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting low solubility of 1-Monomyristin in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Monomyristin in aqueous solutions. The following information is designed to help you troubleshoot common issues and prepare stable this compound solutions for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in aqueous solutions.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has limited solubility in water due to its long, hydrophobic fatty acid chain. Direct dissolution in aqueous media is often challenging and can result in a cloudy suspension or precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What is happening?
A2: This phenomenon is known as "precipitation upon dilution." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of the organic solvent. The hydrophobic nature of this compound causes it to aggregate and precipitate out of the aqueous phase.
Troubleshooting Workflow for Precipitation Issues
If you are experiencing precipitation, follow this troubleshooting workflow:
Frequently Asked Questions (FAQs)
-
What is the best organic solvent for a this compound stock solution? this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used.[1] For biological experiments, it is crucial to consider the tolerance of your specific cells or assay to the chosen solvent.
-
Can I heat the solution to improve solubility? Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. For some applications, heating to 60-75°C can be effective, particularly when preparing emulsions.[2] However, be mindful of the temperature stability of this compound and other components in your experimental system.
-
Is sonication helpful for dissolving this compound? Yes, sonication is recommended to aid in the dissolution of this compound in both organic solvents and aqueous media.[3] It can help to break down aggregates and promote the formation of a homogenous solution or a fine dispersion.
-
How does pH affect the solubility of this compound? While this compound does not have readily ionizable groups, the pH of the aqueous medium can influence the stability of the formulation and the overall system. For ionizable compounds, pH adjustment is a common technique to enhance solubility.[4]
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (165.32 mM) | Sonication is recommended.[3] |
| Water (H₂O) | 3.3 mM | Sonication is recommended.[3] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble (may show faint turbidity) | [1][5] |
| Chloroform | Soluble |
Experimental Protocols
Here are detailed protocols for enhancing the aqueous solubility of this compound.
Protocol 1: Preparation of an Aqueous Working Solution using an Organic Stock
This protocol is suitable for most cell-based assays and in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO (or ethanol)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for future use.
-
-
Prepare the Aqueous Working Solution:
-
Warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
While vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.
-
Crucially, ensure the final concentration of the organic solvent is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent effects on your experimental system.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further dilution or using an alternative solubilization method.
-
Protocol 2: Preparation of a this compound Emulsion
This method is suitable for creating a stable dispersion of this compound in water, often used in food and cosmetic formulations.[2]
Materials:
-
This compound
-
Deionized water
Procedure:
-
Add one part of this compound to 10-20 parts of deionized water.
-
Heat the mixture to 60-75°C while stirring.
-
Continue to stir until the this compound is fully dispersed, forming a hydrated glyceride solution.
-
Allow the emulsion to cool to room temperature while stirring. The resulting emulsion should be stable and uniform.
Experimental Workflow Diagram
References
- 1. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 2. cnadditives.com [cnadditives.com]
- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MONOMYRISTIN CAS#: 589-68-4 [amp.chemicalbook.com]
Preventing degradation of 1-Monomyristin during storage
Welcome to the technical support center for 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored in a freezer at -20°C or below. It is typically supplied as a neat solid, and maintaining it in this state at low temperatures is crucial for its stability.
Q2: My this compound has been at room temperature for a few hours. Is it still usable?
A2: While short-term exposure to room temperature may not lead to significant degradation, it is not recommended. The stability of this compound is temperature-dependent. For sensitive experiments, it is advisable to use a fresh, properly stored sample or to re-analyze the purity of the exposed sample before use.
Q3: I observe unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A3: Unexpected peaks are likely due to degradation products. The primary degradation pathways for this compound are hydrolysis, acyl migration, and oxidation. Hydrolysis will yield myristic acid and glycerol. Acyl migration will result in the formation of 2-Monomyristin. Oxidation can lead to various oxidized lipid species.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation, particularly hydrolysis. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store at -20°C or below.
Q5: How do freeze-thaw cycles affect the stability of this compound?
A5: Repeated freeze-thaw cycles can potentially impact the stability of this compound, especially if moisture is present, which can accelerate hydrolysis. It is best to aliquot the solid compound into smaller, single-use amounts to avoid repeated thawing of the main stock.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay | Degradation of this compound due to improper storage or handling. | - Ensure this compound is stored at -20°C or below. - Prepare solutions fresh before each experiment. - Verify the purity of your this compound sample using HPLC or GC-MS. |
| Appearance of a new, more polar spot on a TLC plate | Hydrolysis of the ester bond, forming myristic acid and glycerol. | - Avoid exposure to moisture and acidic or basic conditions. - Store in a desiccated environment. |
| Isomerization of this compound to 2-Monomyristin | Acyl migration, which can be catalyzed by acid, base, or heat. | - Maintain neutral pH conditions in your experimental setup. - Avoid prolonged heating of this compound solutions. |
| Inconsistent results between experimental replicates | Non-homogeneity of the sample due to partial degradation. | - Use a fresh aliquot of this compound for each replicate. - Ensure complete dissolution and mixing of the compound in your experimental medium. |
Data Presentation
The following table summarizes the expected stability of this compound under different storage conditions. Please note that these are typical values, and actual degradation rates can vary based on the specific conditions (e.g., presence of moisture, light, and air).
| Storage Condition | Temperature | Expected Purity after 6 Months | Primary Degradation Pathways |
| Freezer (Recommended) | -20°C | >98% | Minimal degradation |
| Refrigerator | 4°C | 90-95% | Slow hydrolysis and acyl migration |
| Room Temperature | 25°C | <80% | Hydrolysis, acyl migration, oxidation |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a method for the routine analysis of this compound purity and the detection of its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (>99% purity)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.01 to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 0.2 mg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 205 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 20 0 100 25 0 100 26 40 60 | 30 | 40 | 60 |
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Potential degradation products: Myristic acid will elute earlier, while 2-Monomyristin will have a slightly different retention time.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area.
-
-
Protocol 2: Analysis of this compound Degradation by GC-MS
This protocol is suitable for identifying and quantifying volatile degradation products of this compound after derivatization.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound sample
-
-
Procedure:
-
Derivatization:
-
Place approximately 1 mg of the this compound sample in a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the trimethylsilyl (TMS) derivative of this compound and its degradation products (e.g., TMS-myristic acid, TMS-glycerol, TMS-2-Monomyristin) by their mass spectra and retention times.
-
-
Visualizations
Technical Support Center: Optimizing 1-Monomyristin Emulsification Properties
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the emulsification properties of 1-Monomyristin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
A1: this compound, also known as glyceryl monomyristate, is a monoglyceride non-ionic surfactant.[1] It consists of a hydrophilic glycerol head and a lipophilic myristic acid tail, giving it amphiphilic properties that allow it to reduce the interfacial tension between oil and water, thereby stabilizing emulsions.[2] Its biocompatibility and non-toxic profile make it a valuable emulsifier in the food, pharmaceutical, and cosmetic industries.[2]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it influence its emulsifying behavior?
A2: Pure monoglycerides, like this compound, have a low HLB value, typically around 3.8.[1] This low HLB value suggests a greater affinity for the oil phase, making it theoretically more suitable for forming water-in-oil (W/O) emulsions.[1][2] However, at sufficient concentrations, this compound can form protective mesomorphic layers around oil droplets, enabling it to stabilize oil-in-water (O/W) emulsions as well.[1] For optimal stability, especially in O/W emulsions, it is often blended with a high-HLB emulsifier to achieve a required HLB for the specific oil phase.[3]
Q3: How does the concentration of this compound affect emulsion properties?
A3: The concentration of this compound directly impacts the stability and droplet size of an emulsion. Increasing the emulsifier concentration generally leads to a decrease in droplet size and an improvement in emulsion stability up to a certain point. This is because more emulsifier molecules are available to cover the surface of the oil droplets, preventing them from coalescing. However, an excessive concentration may not provide additional benefits and could be cost-ineffective. The optimal concentration depends on the specific formulation, including the oil-to-water ratio and the presence of other components.
Q4: What are the key factors to consider for optimizing the stability of a this compound emulsion?
A4: Several factors are crucial for optimizing the stability of a this compound emulsion:
-
Co-emulsifier Selection: Blending this compound with a high-HLB emulsifier can significantly enhance the stability of O/W emulsions.[3]
-
Homogenization Process: The method and parameters of homogenization (e.g., speed and duration) play a vital role in determining the initial droplet size and distribution, which in turn affects long-term stability.[4]
-
pH of the Aqueous Phase: The pH can influence the surface charge of the droplets and the overall stability of the emulsion.
-
Ionic Strength: The presence of electrolytes can impact the electrostatic repulsion between droplets, potentially leading to flocculation.
-
Viscosity of the Continuous Phase: Increasing the viscosity of the continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation.[4]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound emulsions.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation (Creaming or Sedimentation) | - Insufficient this compound concentration.- Inappropriate HLB of the emulsifier system.- Inadequate homogenization.- Low viscosity of the continuous phase. | - Increase the concentration of this compound.- Add a co-emulsifier with a complementary HLB value.- Optimize homogenization time and speed to reduce droplet size.- Incorporate a rheology modifier to increase the viscosity of the continuous phase.[5][6] |
| Flocculation (Droplet Aggregation) | - Insufficient electrostatic or steric repulsion between droplets.- High ionic strength of the aqueous phase. | - Adjust the pH to increase the surface charge of the droplets.- Consider adding a charged co-emulsifier for electrostatic stabilization.- Reduce the concentration of electrolytes in the aqueous phase. |
| Coalescence (Merging of Droplets) | - Incomplete coverage of the droplet surface by the emulsifier.- Low mechanical strength of the interfacial film. | - Increase the concentration of this compound and any co-emulsifier.- Ensure the chosen emulsifier system provides a robust interfacial film. |
| Ostwald Ripening (Growth of larger droplets at the expense of smaller ones) | - Solubility of the oil phase in the continuous phase. | - Select an oil phase with minimal solubility in the continuous phase.- While not a direct solution, optimizing the interfacial film with a suitable emulsifier blend can help minimize this effect. |
| High Polydispersity Index (PDI) | - Inefficient homogenization process. | - Increase the homogenization energy (higher speed or longer time).- Consider using a high-pressure homogenizer for a more uniform droplet size distribution. |
Section 3: Experimental Protocols
Protocol 3.1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol describes a general method for preparing a simple O/W emulsion stabilized by this compound.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, soybean oil)
-
Deionized Water
-
Co-emulsifier (optional, e.g., Polysorbate 80)
-
High-shear homogenizer
Procedure:
-
Preparation of the Aqueous Phase: Disperse any water-soluble components in deionized water. If a co-emulsifier is used, it can be added to either the aqueous or oil phase depending on its solubility.
-
Preparation of the Oil Phase: Dissolve this compound in the oil phase. Gentle heating may be required to facilitate dissolution.
-
Heating: Heat both the aqueous and oil phases separately to a temperature above the melting point of this compound (approximately 70-75°C).
-
Emulsification: While stirring the aqueous phase with a high-shear homogenizer, slowly add the hot oil phase.
-
Homogenization: Continue homogenization for a specified period (e.g., 5-15 minutes) to achieve the desired droplet size.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Protocol 3.2: Characterization of Emulsion Properties
3.2.1 Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using the instrument to determine the mean droplet size and polydispersity index (PDI).
3.2.2 Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering.
-
Procedure: Dilute the emulsion in a suitable buffer (e.g., 10 mM NaCl) to minimize multiple scattering effects. Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates better electrostatic stability.[7]
3.2.3 Rheological Analysis:
-
Method: Rotational Rheometer.
-
Procedure: Measure the viscosity of the emulsion as a function of shear rate to understand its flow behavior. This can help in predicting its stability against creaming or sedimentation.
3.2.4 Stability Testing:
-
Accelerated Stability Testing: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) and observe for phase separation, creaming, or changes in droplet size over time.
-
Freeze-Thaw Cycling: Subject the emulsion to alternating freezing and thawing cycles to assess its stability under temperature fluctuations.
-
Long-Term Stability: Store the emulsion under controlled room temperature and humidity conditions and monitor its properties at regular intervals (e.g., 1, 3, 6 months).[8][9]
Section 4: Data Presentation
Table 1: Hypothetical Influence of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability after 24h |
| 1.0 | 850 | 0.45 | -15.2 | Phase Separation |
| 2.0 | 520 | 0.32 | -22.5 | Slight Creaming |
| 3.0 | 350 | 0.25 | -28.9 | Stable |
| 4.0 | 340 | 0.24 | -29.5 | Stable |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and processing conditions.
Table 2: Hypothetical Effect of Co-emulsifier on the Stability of a 2% this compound Emulsion
| Co-emulsifier (0.5% w/w) | HLB of Co-emulsifier | Resulting Emulsion Stability |
| None | - | Moderate (Slight Creaming) |
| Sorbitan Monooleate | 4.3 | Poor (Phase Separation) |
| Polysorbate 80 | 15.0 | Good (Stable) |
| Polysorbate 20 | 16.7 | Very Good (Stable) |
Note: This table presents hypothetical data for illustrative purposes. The optimal co-emulsifier and its concentration need to be determined experimentally.
Section 5: Visualizations
Caption: Troubleshooting flowchart for common emulsion instability issues.
Caption: General workflow for preparing and characterizing this compound emulsions.
References
- 1. web.ist.utl.pt [web.ist.utl.pt]
- 2. The Complete Guide to Monoglycerides: Functions, Uses & Benefits [cnchemsino.com]
- 3. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. firsthope.co.in [firsthope.co.in]
- 5. basf.com [basf.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. jocpr.com [jocpr.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
Overcoming challenges in the crystallization of 1-Monomyristin
Welcome to the technical support center for the crystallization of 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the crystallization of this monoacylglycerol. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound and how do they differ?
While specific studies on the polymorphism of this compound are not extensively documented, monoacylglycerols, in general, are known to exhibit polymorphism, typically existing in three main forms: α, sub-α, and β.[1] The β-polymorph is generally the most stable form.[1] Differences in the melting point of this compound reported in the literature (see Table 1) may be indicative of the presence of different polymorphic forms or variations in sample purity. The transition between these forms can be influenced by factors such as temperature, cooling rate, and the presence of shear forces.[1]
Q2: What is a good starting solvent for the crystallization of this compound?
Based on available data, this compound is soluble in organic solvents like methanol, ethanol, and DMSO.[2][3] A faint turbidity has been noted in methanol, suggesting it could be a suitable solvent for recrystallization where solubility is lower at cooler temperatures.[2] Ethanol is also a viable option.[4] Due to its amphiphilic nature, a systematic screening of a range of solvents with varying polarities is recommended to find the optimal system for your specific application.
Q3: My this compound is not crystallizing. What should I do?
Failure to crystallize can be due to several factors. A common issue is that the solution is not sufficiently supersaturated. Consider the following troubleshooting steps:
-
Increase Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of this compound.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. This can create nucleation sites.
-
Seeding: Introduce a tiny crystal of this compound (if available) into the supersaturated solution to act as a template for crystal growth.
-
-
Lower the Temperature: Slowly cool the solution. If already at room temperature, try cooling it further in an ice bath or refrigerator. Avoid crash cooling, as this can lead to the formation of small, impure crystals.
-
Change the Solvent System: If a single solvent is not effective, consider using a binary solvent system (an anti-solvent approach). Dissolve the this compound in a good solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
-
Slower Cooling: Allow the supersaturated solution to cool to room temperature more slowly. Insulating the crystallization vessel can help.
-
Reduce Supersaturation: Use a slightly lower concentration of this compound in the initial solution.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures that reduce the level of supersaturation at a given temperature.
Q5: How can I confirm the purity and polymorphic form of my this compound crystals?
Several analytical techniques can be used to characterize your crystals:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphic forms, which will have distinct melting endotherms.[5]
-
X-ray Diffraction (XRD): To determine the crystal structure and definitively identify the polymorphic form.[5]
-
Polarized Light Microscopy (PLM): To visually inspect the crystal morphology (shape and size).[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity of the this compound.
-
Chromatography (GC/LC-MS): To assess the chemical purity of the crystallized material.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | The solution is too concentrated, or the cooling rate is too fast, causing the solute to come out of solution above its melting point. | - Dilute the solution with more solvent and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Ensure the initial dissolution temperature is not excessively high. |
| No Crystal Formation | - Solution is not supersaturated.- Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Induce nucleation by scratching the flask or adding a seed crystal.- Cool the solution to a lower temperature slowly.- Try a different solvent or an anti-solvent system. |
| Formation of Amorphous Precipitate | The solution is highly supersaturated, leading to rapid precipitation rather than ordered crystal growth. | - Use a more dilute solution.- Cool the solution much more slowly.- Consider a solvent system where the solubility of this compound is slightly higher. |
| Low Crystal Yield | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The final cooling temperature is not low enough. | - Reduce the amount of solvent used for dissolution.- Cool the solution for a longer period or to a lower temperature.- Concentrate the mother liquor to recover more crystals (second crop), but be aware that this crop may be less pure. |
| Discolored Crystals | Impurities are present in the starting material. | - Perform a hot filtration of the dissolved sample to remove insoluble impurities.- Use activated carbon to decolorize the solution before crystallization (use sparingly as it can also adsorb the product). |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₄O₄ | [2] |
| Molecular Weight | 302.45 g/mol | [2] |
| Melting Point | 68-70 °C | [8] |
| 53.8–56.7 °C | [4] | |
| Solubility | Soluble in methanol, ethanol, DMSO.Very faint turbidity in Methanol. | [2][3] |
| Appearance | White to almost white powder/crystal. | [2] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general guideline for the single-solvent recrystallization of this compound. The optimal solvent and volumes should be determined empirically.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the crystals.
Visualizations
Logical Workflow for Troubleshooting Crystallization
A troubleshooting workflow for this compound crystallization.
Polymorphic Transitions in Monoacylglycerols
Polymorphic transitions common in monoacylglycerols.
References
- 1. mdpi.com [mdpi.com]
- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MONOMYRISTIN | 589-68-4 [amp.chemicalbook.com]
How to address batch-to-batch variability in 1-Monomyristin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of 1-Monomyristin.
FAQs: Managing Batch-to-Batch Variability in this compound Synthesis
Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the multi-step process. Key sources include:
-
Raw Material Quality: Variations in the purity of glycerol, myristic acid (or its ester), and solvents can significantly impact reaction kinetics and impurity profiles. For instance, moisture in glycerol can interfere with the initial protection step.
-
Catalyst Activity: The efficiency of catalysts like p-toluenesulfonic acid (pTSA) and Amberlyst-15 can degrade over time or vary between batches, affecting reaction rates and yields.
-
Process Parameter Control: Inconsistent control of reaction temperature, time, and stirring speed can lead to incomplete reactions or the formation of side products.
-
Purification Efficacy: Variability in the crystallization and purification process can affect the final purity and yield of this compound.
Q2: What are the common impurities found in this compound synthesis?
A2: Common impurities include unreacted starting materials (glycerol, myristic acid/ethyl myristate), intermediates (1,2-O-isopropylidene glycerol), and side-products such as dimyristin and trimyristin. The formation of these glycerides is often a result of incomplete reactions or non-selective esterification.
Q3: How can I monitor the progress of the reaction to ensure consistency?
A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of starting materials and the formation of the product in each step. For more detailed analysis and to ensure batch consistency, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify the components in the reaction mixture at different time points.
Q4: Can the catalyst be reused? If so, how does this affect variability?
A4: Heterogeneous catalysts like Amberlyst-15 can be recovered and reused. However, repeated use can lead to a decrease in activity due to fouling or loss of acidic sites, which can be a significant source of batch-to-batch variability. If reusing the catalyst, it is crucial to establish a regeneration protocol and to monitor its activity to ensure consistent performance.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Step 1 (Protection of Glycerol) | 1. Incomplete reaction: Insufficient reaction time or catalyst amount. 2. Moisture in reactants/glassware: Water can inhibit the reaction. 3. Inefficient water removal: The water byproduct can shift the equilibrium back to the reactants. | 1. Increase reaction time and/or the amount of pTSA catalyst. Monitor reaction progress by TLC. 2. Use anhydrous glycerol and acetone, and ensure all glassware is thoroughly dried. 3. Ensure the Dean-Stark apparatus is functioning correctly to effectively remove water. |
| Low Yield in Step 2 (Transesterification) | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: The base catalyst (e.g., potassium carbonate) may be of poor quality or has degraded. | 1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use fresh, high-purity catalyst. |
| Presence of Di- and Trimyristin in Final Product | 1. Incomplete deprotection: Insufficient reaction time or catalyst activity in the final step. 2. Acyl migration: The myristoyl group can migrate, leading to a mixture of isomers. 3. Ineffective purification: The crystallization process may not be adequately separating the mono-, di-, and triglycerides. | 1. Increase the amount of Amberlyst-15 and/or the reaction time for the deprotection step. 2. Maintain recommended reaction temperatures to minimize acyl migration. 3. Optimize the crystallization solvent and temperature. Multiple recrystallizations may be necessary.[1] |
| Final Product is an Oil or Waxy Solid instead of a Crystalline Powder | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect crystallization conditions: The solvent system or temperature profile may not be optimal. | 1. Analyze the product for impurities using GC-MS or LC-MS and perform further purification if necessary. 2. Experiment with different crystallization solvents (e.g., n-alkanes like isooctane) and cooling rates.[1] |
Data Presentation: Tracking Batch-to-Batch Variability
To effectively manage variability, it is crucial to meticulously record and compare data from each batch. The following tables provide a template for tracking key parameters and outcomes.
Table 1: Raw Material and Process Parameter Tracking
| Batch ID | Glycerol Purity (%) | Ethyl Myristate Purity (%) | Reaction Time Step 1 (h) | Reaction Temp Step 2 (°C) | Catalyst Loading Step 3 (g) |
| MM-2025-01 | 99.5 | 98.0 | 24 | 140 | 0.04 |
| MM-2025-02 | 99.6 | 98.2 | 24 | 145 | 0.04 |
| MM-2025-03 | 98.9 | 97.5 | 26 | 140 | 0.05 |
Table 2: Yield and Purity Analysis of this compound Batches
| Batch ID | Yield of Isopropylidene Glycerol Myristate (%) | Final Yield of this compound (%) | Purity of this compound (by LC-MS, %) | Key Impurities Detected |
| MM-2025-01 | 32.1 | 95.2 | 98.5 | Dimyristin (1.2%) |
| MM-2025-02 | 31.5 | 94.8 | 98.3 | Dimyristin (1.5%) |
| MM-2025-03 | 30.8 | 92.1 | 97.1 | Dimyristin (2.1%), Unreacted Intermediate (0.5%) |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below, based on established literature.[2][3]
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol
-
Combine 100 g of glycerol, 300 mL of acetone, and 300 mL of petroleum ether in a 1 L three-necked flask equipped with a mechanical stirrer and a Dean-Stark apparatus.
-
Add 3.0 g of p-toluenesulfonic acid monohydrate as a catalyst.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for 24-36 hours, or until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and neutralize the catalyst by adding 3.0 g of powdered sodium acetate and stirring for 30 minutes.
-
Filter the mixture and remove the petroleum ether and excess acetone by rotary evaporation.
-
Distill the residue under reduced pressure to obtain pure 1,2-O-isopropylidene glycerol.
Step 2: Synthesis of Isopropylidene Glycerol Myristate
-
In a reaction vessel, combine 2.1 g of ethyl myristate, 4.2 g of 1,2-O-isopropylidene glycerol, and 0.31 g of potassium carbonate.
-
Heat the mixture to 140°C and maintain for 30 hours with stirring.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with distilled water to neutralize and remove any remaining catalyst.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 0.4 g of isopropylidene glycerol myristate in 5 mL of ethanol.
-
Add 0.04 g of Amberlyst-15 resin to the solution.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the mixture to remove the Amberlyst-15 catalyst.
-
Evaporate the ethanol to yield the final product, this compound, as a white solid.
Purification: Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isooctane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Ensuring Long-Term Stability of 1-Monomyristin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and long-term stability testing of 1-Monomyristin.
Troubleshooting Guide
This guide provides solutions to common problems observed during the development and storage of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Sedimentation) | Polymorphic Transformation: this compound can transition from a metastable α-form to a more stable but less functional β-form, leading to emulsion destabilization and water separation (syneresis).Inadequate Emulsification: Insufficient homogenization or inappropriate emulsifier concentration can lead to a broad droplet size distribution and instability.Inappropriate Storage Temperature: Elevated temperatures can accelerate polymorphic transformation and decrease the viscosity of the continuous phase, promoting droplet coalescence. | Optimize Formulation: Incorporate co-emulsifiers (e.g., sodium stearoyl lactylate) or stabilizers like xanthan gum to enhance the stability of the α-gel phase.[1][2]Refine Processing Parameters: Employ rapid cooling to favor the formation of the desired α-polymorph. Optimize homogenization speed and duration to achieve a uniform, small droplet size.[2]Control Storage Conditions: Store formulations at controlled, lower temperatures to slow down polymorphic transitions. |
| Increase in Particle Size Over Time | Ostwald Ripening: Diffusion of the dispersed phase from smaller to larger droplets, driven by differences in Laplace pressure.Flocculation and Coalescence: Attractive forces between droplets lead to aggregation (flocculation), which can be followed by the merging of droplets (coalescence). | Optimize Oil Phase Composition: If applicable, include a small amount of a highly water-insoluble component in the oil phase to minimize Ostwald ripening.Enhance Interfacial Stability: Ensure adequate emulsifier concentration to fully cover the droplet surface. The inclusion of charged co-emulsifiers can increase electrostatic repulsion between droplets.[2]Increase Continuous Phase Viscosity: The addition of thickening agents like xanthan gum can retard droplet movement and reduce the frequency of collisions.[1] |
| Changes in Viscosity (Thinning or Thickening) | Hydrolysis of this compound: Cleavage of the ester bond, catalyzed by acidic or basic conditions, can alter the formulation's composition and rheology.Polymorphic Transformation: The transition to the β-form can lead to a denser crystal network, increasing viscosity.Microbial Contamination: Growth of microorganisms can lead to changes in the formulation's physical properties. | Control pH: Maintain the formulation pH within a neutral to slightly acidic range to minimize hydrolysis. The rate of hydrolysis for esters is generally lowest in the pH range of 3-5.Optimize Crystal Structure: Utilize processing conditions that favor the stable α-form and consider the use of crystal habit modifiers.Incorporate Preservatives: Add a suitable antimicrobial preservative to prevent microbial growth, especially in aqueous formulations. |
| Chemical Degradation (Off-odors, Discoloration) | Hydrolysis: Leads to the formation of myristic acid and glycerol, which can alter the odor and appearance.Oxidation: Unsaturated impurities in the raw materials or excipients can undergo oxidation, leading to rancidity and discoloration. | pH Control and Buffering: Use a suitable buffer system to maintain the optimal pH for stability.Use of Antioxidants: Incorporate antioxidants (e.g., tocopherols, BHT) to prevent oxidative degradation.High-Purity Ingredients: Utilize high-purity this compound and excipients with low levels of reactive impurities.Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key factors to consider when selecting excipients for a this compound formulation? A1: Key factors include the desired dosage form (e.g., cream, lotion, oral solution), the required hydrophilic-lipophilic balance (HLB) for stable emulsification, and the potential for chemical interactions with this compound. For emulsions, co-emulsifiers and viscosity modifiers are often necessary.[2] It's also crucial to consider the impact of excipients on the polymorphic stability of this compound.
-
Q2: How does the cooling rate during production affect the stability of my this compound emulsion? A2: The cooling rate significantly influences the crystalline form of this compound. Rapid cooling generally promotes the formation of the desired metastable α-polymorph, which is crucial for the initial stability of the emulsion. Slow cooling can lead to the formation of the more stable but less functional β-polymorph, which can cause emulsion breakdown over time.
-
Q3: Can I use this compound in a self-emulsifying drug delivery system (SEDDS)? A3: Yes, monoglycerides like this compound are commonly used as the lipid component in SEDDS. These formulations are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. The selection of surfactants and cosurfactants is critical for the performance of the SEDDS.
Stability and Degradation
-
Q4: What is the primary degradation pathway for this compound in aqueous formulations? A4: The primary degradation pathway for this compound is the hydrolysis of its ester bond, which results in the formation of myristic acid and glycerol. This reaction is catalyzed by both acids and bases, with the rate of hydrolysis being significantly influenced by the pH of the formulation.
-
Q5: How can I monitor the chemical stability of this compound in my formulation? A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound and its primary degradant, myristic acid. A stability-indicating HPLC method should be developed and validated to ensure that the peaks for this compound and its degradation products are well-separated from each other and from any excipient peaks. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor changes in the ester functional group.
-
Q6: What are the recommended storage conditions for long-term stability studies of this compound formulations? A6: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. The specific conditions should be chosen based on the intended market's climatic zone.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion containing this compound for topical or oral applications.
Materials:
-
This compound
-
Co-emulsifier (e.g., Polysorbate 80)
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (purified water)
-
Viscosity modifier (e.g., xanthan gum)
-
Preservative (e.g., phenoxyethanol)
-
Antioxidant (e.g., tocopherol)
-
Buffer salts (for pH adjustment)
Methodology:
-
Preparation of the Aqueous Phase:
-
Disperse the xanthan gum in a portion of the purified water with vigorous stirring until fully hydrated.
-
In the remaining water, dissolve the buffer salts and the preservative.
-
Heat the aqueous phase to 70-75°C.
-
-
Preparation of the Oil Phase:
-
Melt the this compound and mix it with the oil phase, co-emulsifier (Polysorbate 80), and antioxidant (tocopherol).
-
Heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to a vessel with gentle agitation and allow it to cool to room temperature. Rapid cooling is generally preferred to promote the formation of the stable α-polymorph of this compound.
-
-
Final Adjustments:
-
Once the emulsion has cooled to below 40°C, adjust the pH to the target range (e.g., 5.5-6.5) using an appropriate acid or base.
-
Perform quality control tests, including visual appearance, pH, viscosity, and particle size analysis.
-
Protocol 2: Long-Term Stability Testing of a this compound Formulation
Objective: To assess the long-term physical and chemical stability of a this compound formulation.
Methodology:
-
Sample Preparation:
-
Package the this compound formulation in the final intended container-closure system.
-
-
Storage Conditions:
-
Place the samples in stability chambers maintained at the selected long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Testing Schedule:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
-
Analytical Tests:
-
Physical Stability:
-
Visual Appearance: Observe for any changes in color, odor, or phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Particle Size Analysis: Determine the mean droplet size and size distribution using laser diffraction or dynamic light scattering.
-
Microscopic Examination: Visually inspect the emulsion for any signs of droplet aggregation or crystal growth.
-
-
Chemical Stability:
-
Assay of this compound: Quantify the concentration of this compound using a validated, stability-indicating HPLC method.
-
Degradation Products: Quantify the concentration of known degradation products (e.g., myristic acid) using the same HPLC method.
-
-
Microbiological Stability (if applicable):
-
Perform microbial limit tests at selected time points to ensure the formulation remains free from contamination.
-
-
-
Data Evaluation:
-
Analyze the data for trends over time. Any significant change in the physical or chemical properties should be investigated. The shelf life of the product is determined based on the time it takes for a parameter to fall outside of the established specifications.
-
Visualizations
Caption: Experimental workflow for the preparation and stability testing of a this compound emulsion.
References
Troubleshooting interference in analytical assays for 1-Monomyristin
Technical Support Center: 1-Monomyristin Assays
Welcome to the technical support center for analytical assays involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. Due to the limited availability of standardized commercial assays for this compound, this guide focuses on general principles and troubleshooting for lipid analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a common platform for such molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low recovery of this compound during sample extraction. What are the potential causes and how can I improve it?
A1: Low recovery is a frequent issue in lipid analysis, often stemming from the extraction process. Here are several factors to consider:
-
Inadequate Solvent Polarity: this compound is a moderately nonpolar lipid. The polarity of your extraction solvent must be optimized to efficiently partition the analyte from the sample matrix into the solvent. For complex biological matrices, a single solvent may be insufficient.[1][2]
-
Solution: Employ a biphasic solvent system like the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture.[1] An alternative is a system using methyl-tert-butyl ether (MTBE), which has also shown high efficiency for major lipid classes.[1] Experiment with different solvent ratios to find the optimal conditions for your specific sample type.
-
-
Incomplete Extraction: A single extraction step may not be sufficient to recover all of the analyte.[1]
-
Solution: Perform a second or even third extraction of the sample pellet/aqueous phase and analyze these subsequent extracts. A significant amount of analyte in the second extract indicates that multiple extractions are necessary for quantitative recovery.[1]
-
-
Analyte Degradation: this compound, like other lipids, can be susceptible to degradation from heat or extreme pH during sample processing.
-
Solution: Keep samples on ice during processing and avoid unnecessarily high temperatures during solvent evaporation. Ensure the pH of the sample and extraction solvents is controlled and appropriate.
-
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic and aqueous layers can lead to loss of the analyte.
-
Solution: Centrifuge samples at a sufficient speed and for an adequate duration to achieve a clean separation between the layers. Carefully collect the organic layer without disturbing the interface.
-
Q2: My this compound signal is showing significant suppression or enhancement in my LC-MS analysis. How can I identify and mitigate these matrix effects?
A2: Matrix effects are a primary source of interference in LC-MS-based bioanalysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.[3][4]
-
Identifying Matrix Effects: The most common method is a post-extraction spike comparison.
-
Protocol: Analyze three sets of samples: (A) this compound standard in a neat solvent, (B) a blank matrix extract spiked with the standard post-extraction, and (C) the neat standard in the mobile phase. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like phospholipids, which are major contributors to matrix effects.[3][5]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. Using a column with a different stationary phase (e.g., C8 instead of C18) can also alter elution patterns.[6]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL standard is unavailable, a structurally similar monoacylglycerol can be used.
-
Q3: I'm seeing interfering peaks in my chromatogram that are close to my this compound peak. How can I resolve this?
A3: Isobaric interference, from compounds with the same nominal mass, can be a challenge.[7]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and interfering compounds that have a slightly different exact mass.
-
Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting a specific precursor ion (the molecular ion of this compound) and monitoring a unique fragment ion, you can significantly increase selectivity and reduce interference from other compounds.
-
Chromatographic Resolution: As mentioned above, optimizing your LC method by adjusting the gradient, flow rate, or column chemistry can help separate the interfering peak from your analyte of interest.
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to assess and troubleshoot a this compound assay. These illustrate how to structure your own experimental results.
Table 1: Evaluation of Extraction Recovery
| Extraction Method | Sample Matrix | Spike Level (ng/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Average Recovery (%) |
| Single Hexane Extraction | Plasma | 50 | 65.2 | 68.1 | 64.5 | 65.9 |
| Folch Method (2 Extractions) | Plasma | 50 | 92.8 | 95.3 | 94.1 | 94.1 |
| MTBE Method (2 Extractions) | Plasma | 50 | 94.5 | 93.7 | 96.0 | 94.7 |
Table 2: Assessment of Matrix Effects in Different Tissues
| Sample Matrix | Spike Level (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Effect (%) |
| Plasma | 20 | 1.5 x 10^6 | 0.9 x 10^6 | 60.0 (Suppression) |
| Liver Homogenate | 20 | 1.5 x 10^6 | 0.5 x 10^6 | 33.3 (Suppression) |
| Brain Homogenate | 20 | 1.5 x 10^6 | 1.3 x 10^6 | 86.7 (Suppression) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma using MTBE
-
Preparation: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube. If using an internal standard, add it at this step.
-
Protein Precipitation & Lysis: Add 300 µL of methanol to the plasma, vortex for 30 seconds, and let stand for 15 minutes to allow for protein precipitation.
-
Phase Separation: Add 1 mL of MTBE to the tube. Vortex vigorously for 1 minute.
-
Aqueous Wash: Add 250 µL of LC-MS grade water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will result in two distinct layers.
-
Collection: Carefully collect the upper organic layer (~1 mL) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Vortex, centrifuge briefly, and transfer the supernatant to an LC vial for analysis.
Visualizations
Caption: Troubleshooting workflow for low analyte recovery in this compound analysis.
Caption: Hypothetical signaling cascade where a monoacylglycerol may play a role.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Methods for enhancing the antimicrobial efficacy of 1-Monomyristin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the antimicrobial efficacy of 1-Monomyristin.
Section 1: General Information and Baseline Activity of this compound
Frequently Asked Questions (FAQs)
Q1: What is the known antimicrobial spectrum of this compound?
A1: this compound, a monoglyceride of myristic acid, has demonstrated antibacterial activity, particularly against several Gram-positive bacteria.[1] Studies have shown its efficacy against Staphylococcus aureus, Bacillus subtilis, and Aggregatibacter actinomycetemcomitans.[2][3][4] It has also exhibited antifungal activity against Candida albicans.[2][3] Its mechanism is believed to involve the disruption of the integrity of the bacterial cell membrane.[5]
Q2: How does the activity of this compound compare to its 2-isomer?
A2: The position of the acyl chain influences the antimicrobial activity. Research indicates that this compound shows higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as greater antifungal activity against Candida albicans, compared to 2-Monomyristin.[2][3] Conversely, 2-Monomyristin has shown high activity against Escherichia coli.[2][4]
Q3: What solvents are recommended for dissolving this compound in experiments?
A3: Due to its hydrophobic fatty acid chain, this compound has limited solubility in water.[5] For experimental purposes, it is soluble in organic solvents like ethanol and chloroform.[5] For cell-based assays, Dimethyl Sulfoxide (DMSO) can be used, with a reported solubility of 50 mg/mL, though sonication may be required.[1] It is crucial to include a solvent-only control in your experiments to account for any potential effects of the solvent on the microorganisms.
Section 2: Quantitative Data on this compound Activity
The following table summarizes the reported antimicrobial activity of this compound from literature. This data can serve as a baseline for experiments aimed at enhancing its efficacy.
| Microorganism | Concentration of this compound | Average Inhibition Zone (mm) | Reference |
| Bacillus subtilis | 0.50% | 2.4 | [3][6] |
| 1.00% | 3.6 | [3][6] | |
| 5.00% | 5.7 | [3][6] | |
| 10.00% | 9.2 | [3][6] | |
| 15.00% | 12.7 | [3][6] | |
| Aggregatibacter actinomycetemcomitans | 0.50% | 1.2 | [3][6] |
| 1.00% | 1.9 | [3][6] | |
| 5.00% | 3.6 | [3][6] | |
| 10.00% | 7.9 | [3][6] | |
| 15.00% | 10.4 | [3][6] |
Positive control using 1.00% 4-isopropyl-3-methylphenol showed inhibition zones of 16.3 mm and 5.5 mm for B. subtilis and A. actinomycetemcomitans, respectively.[3]
Section 3: Troubleshooting Guide for Antimicrobial Susceptibility Testing
This section addresses common issues encountered during the antimicrobial testing of this compound.
Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What could be the cause?
A4: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (commonly a 0.5 McFarland standard) and is in the mid-logarithmic growth phase.[7][8]
-
Solubility Issues: Poor solubility of this compound can lead to inaccurate concentrations in the wells. Ensure it is fully dissolved in the initial stock solution and consider the potential for precipitation when diluted in aqueous media.
-
Incubation Conditions: Maintain consistent incubation times (e.g., 16-24 hours) and temperatures (e.g., 35 ± 1 °C).[9][10]
-
Pipetting Errors: Use calibrated pipettes and proper techniques, especially during serial dilutions, to ensure accurate concentrations across the plate.[11]
Q5: I am observing no antimicrobial activity, even at high concentrations of this compound. What should I check?
A5:
-
Compound Integrity: Verify the purity and stability of your this compound sample.
-
Microorganism Susceptibility: Confirm that the strain you are testing is known to be susceptible to this compound. The compound has shown higher activity against Gram-positive bacteria.[1]
-
Media Interaction: Components of your culture medium could potentially inhibit the activity of this compound. Consider using a standard medium like Mueller-Hinton Broth (MHB), which is recommended for susceptibility testing.[12]
-
Control Failures: Check your positive and negative controls. The positive control (a known antibiotic) should show inhibition, and the negative/growth control (no antimicrobial) should show robust growth.[13]
Section 4: Methods for Enhancing Antimicrobial Efficacy
While this compound has inherent antimicrobial properties, its efficacy can potentially be enhanced through several approaches.
Synergistic Combinations
Combining this compound with other antimicrobial agents may lead to a synergistic effect, where the combined activity is greater than the sum of their individual activities. The checkerboard assay is the standard method to evaluate these interactions.[7][14]
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol is designed to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound (Drug A) and the second antimicrobial (Drug B) at a concentration at least double the highest concentration to be tested (e.g., 4-8 times the MIC if known).[11]
-
-
Plate Setup:
-
Use a 96-well microtiter plate. Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well.[7]
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Drug A.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B.
-
The result is a matrix where each well contains a unique combination of concentrations of Drug A and Drug B.[15]
-
Include control wells: Drug A alone (row H), Drug B alone (column 11), and a growth control with no drugs (e.g., well H12).[16]
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Add the standardized inoculum to each well.
-
-
Incubation:
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.[9]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[7][15]
-
Interpret the FICI value:[16]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Troubleshooting & FAQs for Checkerboard Assays
Q6: How do I choose a second antimicrobial to test with this compound?
A6: A rational approach is to choose an agent with a different mechanism of action. Since this compound disrupts the cell membrane, combining it with an antibiotic that inhibits protein synthesis (e.g., an aminoglycoside) or cell wall synthesis could be a promising strategy.[5][17]
Q7: My FIC index is difficult to interpret, with multiple wells showing synergy. Which value should I report?
A7: The FIC index should be calculated for the combination that produces the greatest change from the individual MICs.[15] It is common to report the lowest FICI value observed across all combinations that show growth inhibition.
Caption: Workflow for a Checkerboard Synergy Assay.
Advanced Formulation Strategies
Encapsulating this compound in delivery systems like nanoemulsions or liposomes can improve its solubility, stability, and bioavailability, potentially leading to enhanced antimicrobial efficacy.[18][19]
A) Nanoemulsion Formulations
Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another, stabilized by surfactants. They can increase the solubility of hydrophobic compounds like this compound and improve their interaction with microbial membranes.[18][20]
Experimental Protocol: Preparing a this compound Nanoemulsion
-
Component Selection:
-
Oil Phase: this compound can be part of or dissolved in a carrier oil (e.g., palm oil, medium-chain triglycerides).[21]
-
Aqueous Phase: Typically purified water or a buffer.
-
Surfactant/Co-surfactant: Non-ionic surfactants like Tween 80 and a co-surfactant like lecithin or Transcutol are commonly used.[12][20]
-
-
Formulation:
-
Homogenization:
-
Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size to the nano-range (typically < 200 nm).
-
-
Characterization:
B) Liposomal Formulations
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would intercalate into the lipid bilayer. This can enhance drug delivery and reduce potential toxicity.[19][22]
Experimental Protocol: Preparing this compound Liposomes
-
Component Selection:
-
Formulation (Thin-Film Hydration Method):
-
Dissolve this compound and the selected lipids in an organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[23]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential.
-
Measure the encapsulation efficiency (EE%) to determine the amount of this compound successfully incorporated into the liposomes.
-
Evaluate the in vitro release profile of this compound from the liposomes over time.[22]
-
Caption: Enhancing this compound Efficacy via Formulation.
Troubleshooting & FAQs for Formulations
Q8: My nanoemulsion is unstable and shows phase separation. How can I fix this?
A8: Instability often relates to the surfactant-to-oil ratio or the homogenization process. Try adjusting the concentration of your surfactant and co-surfactant (the Smix ratio).[21] Also, ensure the energy input during homogenization is sufficient to achieve a small, uniform droplet size.
Q9: The encapsulation efficiency of this compound in my liposomes is low. What can I do?
A9: Low encapsulation of a hydrophobic compound like this compound can be improved by adjusting the drug-to-lipid ratio; a lower ratio sometimes improves stability and encapsulation.[22] Also, ensure the lipid composition is optimal for accommodating the fatty acid chain of this compound.
Chemical Modification
Altering the chemical structure of this compound is a more advanced strategy to potentially broaden its antimicrobial spectrum or increase its potency. This could involve modifying the fatty acid chain or the glycerol backbone.
Hypothetical Signaling Pathway of this compound
The primary mechanism of action for monoglycerides like this compound is the disruption of the microbial cell membrane.
Caption: Hypothesized Mechanism of this compound.
Potential Modification Strategies (for investigation)
-
Altering Chain Length: Research on other antimicrobial lipids has shown that the length of the fatty acid chain can significantly impact activity.[24] Synthesizing analogs of this compound with different chain lengths (e.g., C12, C16) could reveal an optimal length for targeting specific pathogens.
-
Adding Functional Groups: Conjugating amino acids or other charged moieties to the glycerol backbone could alter the compound's amphiphilicity, potentially improving its interaction with microbial membranes or overcoming efflux pump resistance.[25]
-
Esterification of Sugars: Creating myristic acid esters of monosaccharides has been shown to yield compounds with antibacterial and antifungal activity, suggesting that conjugating a sugar moiety to this compound could be a viable strategy.[26][27]
FAQs for Chemical Modification
Q10: What are the main challenges in synthesizing derivatives of this compound?
A10: The synthesis of specific monoacylglycerol isomers like this compound requires protecting groups for the glycerol backbone to ensure the fatty acid is attached at the correct position.[28] Deprotection steps must be carefully controlled to avoid acyl migration. Purification of the final product to separate it from unreacted starting materials and other isomers is also critical.[3]
References
- 1. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colistin adorned topical nanoemulsion gel formulation for enhanced anti-microbial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. emerypharma.com [emerypharma.com]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agris.fao.org [agris.fao.org]
- 19. mdpi.com [mdpi.com]
- 20. Development of antimicrobial nanoemulsion-based delivery systems against selected pathogenic bacteria using a thymol-rich Thymus daenensis essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Tuning the antimicrobial activity of microbial glycolipid biosurfactants through chemical modification [frontiersin.org]
- 25. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Validation & Comparative
1-Monomyristin vs. 2-Monomyristin: A Comparative Analysis of Antibacterial Efficacy
For researchers and professionals in drug development, the exploration of novel antibacterial agents is a critical endeavor. Among the promising candidates are monoglycerides, which have demonstrated significant antimicrobial properties. This guide provides a detailed comparison of the antibacterial activity of two isomers of monomyristin: 1-monomyristin and 2-monomyristin. The data presented is based on scientific studies to facilitate an objective evaluation of their potential applications.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and 2-monomyristin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The key findings indicate that the position of the myristoyl group on the glycerol backbone significantly influences the spectrum and potency of their antibacterial action.
A study directly comparing the two isomers revealed that this compound exhibits potent activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Aggregatibacter actinomycetemcomitans. In contrast, 2-monomyristin demonstrated strong antibacterial effects against the Gram-negative bacterium Escherichia coli.[1][2][3][4][5]
The quantitative assessment of their activity, measured by the diameter of the inhibition zone in an agar well diffusion assay, is summarized in the table below.
| Concentration (% w/v) | Test Organism | This compound Inhibition Zone (mm) | 2-Monomyristin Inhibition Zone (mm) |
| 0.50 | Escherichia coli | - | 29.5 |
| 1.00 | Escherichia coli | - | 22.0 |
| 5.00 | Escherichia coli | - | 21.0 |
| 10.0 | Escherichia coli | - | 11.0 |
| 0.50 | Staphylococcus aureus | 10.3 | 20.0 |
| 1.00 | Staphylococcus aureus | 5.7 | 13.0 |
| 5.00 | Staphylococcus aureus | 5.9 | 13.0 |
| 10.0 | Staphylococcus aureus | 9.1 | 5.0 |
| 1.00 | Bacillus subtilis | 3.6 | - |
| 5.00 | Bacillus subtilis | 4.3 | - |
| 15.0 | Bacillus subtilis | 6.0 | - |
| 1.00 | Aggregatibacter actinomycetemcomitans | 1.9 | - |
| 5.00 | Aggregatibacter actinomycetemcomitans | 3.5 | - |
| 15.0 | Aggregatibacter actinomycetemcomitans | 10.4 | - |
Data sourced from a 2018 study by Jumina et al. The negative control (20.0% PEG 400) showed no activity. The positive control (1.00% 4-isopropyl-3-methylphenol) had inhibition zones of 12.5 mm for E. coli and 6.6 mm for S. aureus.
Experimental Protocols
The data presented above was obtained using the agar well diffusion method. This standard technique for evaluating antimicrobial activity is detailed below.
Agar Well Diffusion Assay Protocol
-
Preparation of Media and Inoculum: A suitable bacterial growth medium, such as Brain Heart Infusion (BHI) broth, is prepared and sterilized. The test bacteria are inoculated into the broth and incubated to achieve a standardized turbidity, often corresponding to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of sterile agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile swab.
-
Well Creation: Wells of a fixed diameter (e.g., 6.0 mm) are aseptically created in the inoculated agar using a sterile cork borer.
-
Sample Application: A defined volume (e.g., 50 µL) of the test compounds (this compound and 2-monomyristin at various concentrations) and controls (positive and negative) are added to the respective wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-30 hours).
-
Measurement and Analysis: Following incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity of the substance.
Mechanism of Antibacterial Action
The primary mechanism of antibacterial action for monoglycerides like this compound and 2-monomyristin involves the disruption of the bacterial cell membrane. Due to their amphipathic nature, these molecules can insert themselves into the lipid bilayer of the cell membrane. This integration disrupts the membrane's integrity, leading to increased fluidity and the formation of pores or channels. The resulting loss of the membrane's barrier function causes leakage of essential intracellular components and ultimately leads to cell death. While this direct membrane-damaging effect is the principal mechanism, the differential activity of the two isomers suggests that the specific orientation of the fatty acid chain in relation to the glycerol headgroup influences their interaction with the distinct membrane compositions of different bacterial species.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process used to assess the antibacterial activity of this compound and 2-monomyristin, the following workflow diagram is provided.
Caption: Experimental workflow for the agar well diffusion assay.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of the Antifungal Effects of 1-Monomyristin and Monopalmitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of 1-Monomyristin and monopalmitin, supported by experimental data. The following sections detail their relative efficacy, mechanisms of action, and the experimental protocols used to evaluate their antifungal effects.
Comparative Antifungal Efficacy
Experimental studies have demonstrated that this compound possesses superior antifungal activity compared to monopalmitin. Notably, in assays conducted against Candida albicans, a common fungal pathogen, this compound exhibited significant inhibitory effects, while 2-monopalmitin showed no antifungal activity.[1][2] The antifungal efficacy is influenced by the acyl chain length and the position of the acyl group on the glycerol backbone.[3]
Quantitative Data Summary
The antifungal activities of this compound, 2-Monomyristin, and 2-monopalmitin against Candida albicans were evaluated using the disc diffusion method, with the diameter of the inhibition zone indicating the extent of antifungal effect. The data clearly illustrates the superior performance of this compound.
| Compound | Concentration (%) | Inhibition Zone (mm) against C. albicans |
| This compound | 1.00 | 3.5 |
| 10.0 | 2.4 | |
| 15.0 | 4.1 | |
| 2-Monomyristin | 0.50 - 10.0 | - |
| 2-Monopalmitin | 0.25 - 5.00 | - |
| Positive Control | 1.00% 4-isopropyl-3-methylphenol | 6.8 |
| Negative Control | 20.0% PEG 400 | - |
Data sourced from "Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents"[3]. The symbol "-" indicates no activity observed.
Mechanism of Action
The primary proposed antifungal mechanism of this compound involves the disruption of the fungal cell membrane. It is suggested that the hydroxyl group of this compound interacts with ergosterol, a vital component of the fungal cell membrane.[1][4] This interaction compromises the membrane's integrity, leading to the leakage of cellular contents and ultimately cell lysis.[1][4] This mode of action is comparable to that of the well-established antifungal agent, Amphotericin B.[1][4]
Monoglycerides, in general, are known for their ability to insert into the lipid bilayers of cell membranes, causing increased permeability and disruption.[5][6] The length of the fatty acid chain is a critical determinant of this activity.
Experimental Protocols
The following section details the methodology for the antifungal susceptibility testing used to generate the data presented above.
Antifungal Susceptibility Testing (Disc Diffusion Method)
This method is a standard procedure for evaluating the antifungal activity of compounds.
-
Microorganism Preparation: Candida albicans is cultured in a suitable broth medium, such as Brain Heart Infusion broth, to achieve a specific turbidity, typically corresponding to a concentration of 10^8 CFU/mL.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application:
-
Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds (this compound, 2-Monomyristin, and 2-monopalmitin) dissolved in a suitable solvent (e.g., 20% PEG 400).
-
Positive control discs (e.g., 1.00% 4-isopropyl-3-methylphenol) and negative control discs (solvent only) are also prepared.
-
-
Incubation: The prepared discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 18-24 hours.
-
Data Collection: Following incubation, the diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of this zone is proportional to the antifungal activity of the compound.
Visualizing Experimental Workflow and Mechanism
To further clarify the processes described, the following diagrams have been generated.
Caption: Workflow for the antifungal disc diffusion assay.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
- 6. use of monoglycerides popular - proviron [proviron.com]
Unveiling the Action of 1-Monomyristin: An In Vitro Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Monomyristin's performance against other antimicrobial agents, supported by experimental data. We delve into the validation of its mechanism of action through key in vitro assays, offering detailed methodologies for reproducible research.
This compound, a monoglyceride ester of myristic acid, has demonstrated significant promise as an antimicrobial agent. Its primary mechanism of action, particularly against fungi, involves the disruption of the cell membrane. The hydroxyl group of this compound is believed to interact with ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and eventual cell lysis.[1] This guide will explore the in vitro evidence supporting this mechanism and compare its efficacy to other compounds.
Comparative Antimicrobial Activity
To contextualize the antimicrobial potential of this compound, its activity has been compared with its structural analogs, 2-Monomyristin and 2-Monopalmitin, as well as a positive control, 4-isopropyl-3-methylphenol. The data, summarized in the tables below, is derived from agar diffusion assays where the diameter of the inhibition zone indicates the extent of antimicrobial activity.
Antifungal Activity against Candida albicans
| Compound | Concentration (%) | Inhibition Zone (mm) |
| This compound | 1.00 | 3.5 |
| 5.00 | - | |
| 10.0 | 2.4 | |
| 15.0 | 4.1 | |
| 2-Monomyristin | 0.25 - 15.0 | - |
| 2-Monopalmitin | 0.25 - 15.0 | - |
| Positive Control (4-isopropyl-3-methylphenol) | 1.00 | 6.8 |
Data sourced from Kurniawan et al., 2018.[1][2][3]
Antibacterial Activity against Gram-Positive Bacteria (Staphylococcus aureus)
| Compound | Concentration (%) | Inhibition Zone (mm) |
| This compound | 0.50 | 10.3 |
| 1.00 | 5.7 | |
| 5.00 | - | |
| 10.0 | 9.1 | |
| 15.0 | 18.9 | |
| 2-Monomyristin | 0.50 | 20.0 |
| 1.00 | 13.0 | |
| 5.00 | - | |
| 10.0 | 5.0 | |
| 2-Monopalmitin | 0.25 - 15.0 | - |
| Positive Control (4-isopropyl-3-methylphenol) | 1.00 | 6.6 |
Data sourced from Kurniawan et al., 2018.[1][2][3]
Antibacterial Activity against Gram-Negative Bacteria (Escherichia coli)
| Compound | Concentration (%) | Inhibition Zone (mm) |
| This compound | 0.50 | 1.5 |
| 1.00 | 1.1 | |
| 5.00 | - | |
| 10.0 | - | |
| 15.0 | 6.0 | |
| 2-Monomyristin | 0.25 | 29.5 |
| 0.50 | 29.5 | |
| 1.00 | 22.0 | |
| 5.00 | - | |
| 10.0 | 11.0 | |
| 2-Monopalmitin | 0.25 - 15.0 | - |
| Positive Control (4-isopropyl-3-methylphenol) | 1.00 | 12.5 |
Data sourced from Kurniawan et al., 2018.[1][2][3]
Experimental Protocols for Mechanism of Action Validation
To further investigate and validate the membrane-disrupting mechanism of this compound, the following in vitro assays are recommended.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Microorganism (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria. Further dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast or 5 x 10^5 CFU/mL for bacteria in the wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35°C for C. albicans, 37°C for S. aureus) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Ergosterol Binding and Extraction Assay
This assay provides evidence for the direct interaction of this compound with ergosterol in the fungal cell membrane, leading to its disruption.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
This compound
-
Potassium hydroxide (KOH) in methanol
-
n-Hexane
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Treatment: Grow the fungal culture to the mid-logarithmic phase. Treat the cells with varying concentrations of this compound for a specified duration.
-
Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in methanolic KOH and heat at 80°C for 30 minutes to saponify the cellular lipids and release ergosterol.[6][7][8]
-
Ergosterol Extraction: After cooling, add water and extract the ergosterol into n-hexane by vigorous vortexing.
-
Quantification: Separate the n-hexane layer, evaporate it to dryness, and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol). Quantify the ergosterol content by HPLC with UV detection at 282 nm, using an ergosterol standard curve for calibration.[7] A significant decrease in the amount of extractable ergosterol from treated cells compared to untreated controls would suggest membrane disruption and leakage.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism and experimental procedures, the following diagrams have been generated.
Caption: Proposed antifungal mechanism of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for ergosterol binding assay.
Conclusion
The in vitro data presented provides a foundational understanding of this compound's antimicrobial activity. Its efficacy against C. albicans and Gram-positive bacteria, coupled with a plausible mechanism of action centered on membrane disruption, positions it as a compound of interest for further investigation. The provided experimental protocols offer a starting point for researchers to independently validate these findings and expand upon our current knowledge. Further comparative studies against a broader range of clinically relevant antimicrobial agents are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1-Monomyristin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Monomyristin, a monoacylglycerol with significant potential in pharmaceutical and biotechnological applications, is crucial for research, development, and quality control. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance parameters for the quantification of monoacylglycerols, including this compound, using the three discussed techniques. It is important to note that these values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | HPLC-MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL | 0.5 - 50 ng/mL | 5 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 92 - 108% |
| Precision (%RSD) | < 5% | < 3% | < 4% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Derivatization Required | No (but may be needed for sensitivity enhancement) | No | Yes |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are critical for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for routine analysis due to its simplicity and robustness. Since this compound lacks a strong chromophore, indirect detection methods or derivatization with a UV-absorbing agent might be necessary to achieve sufficient sensitivity.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., isopropanol, methanol, or chloroform).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
If derivatization is required, react the sample with a suitable UV-absorbing derivatizing agent following a validated protocol.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength appropriate for the derivative or at a lower wavelength (e.g., 205-215 nm) for underivatized this compound.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for low-level quantification.
Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC-UV (steps 1 and 2). Derivatization is typically not required.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with the addition of a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ of this compound (m/z 303.25) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.
Sample Preparation and Derivatization:
-
Extract the lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and heating at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature of around 300-320 °C.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for quantitative analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
A Head-to-Head Comparison of 1-Monomyristin and Other Monoacylglycerols as Emulsifiers
In the realm of pharmaceutical sciences and drug development, the selection of an appropriate emulsifier is paramount to the stability and efficacy of emulsion-based formulations. Monoacylglycerols (MAGs), a class of non-ionic surfactants, are widely utilized for their biocompatibility and effectiveness in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions. This guide provides a detailed head-to-head comparison of 1-Monomyristin (C14) against other common monoacylglycerols: 1-Monolaurin (C12), 1-Monopalmitin (C16), and 1-Monoolein (C18:1), focusing on their performance as emulsifiers.
Comparative Analysis of Emulsifying Performance
The emulsifying capacity and the stability of the resulting emulsion are critical performance indicators for emulsifiers. These properties are influenced by several factors, including the fatty acid chain length and degree of saturation of the monoacylglycerol. Generally, longer saturated fatty acid chains in monoacylglycerols are associated with increased stability in certain formulations like oleofoams, which can be correlated to emulsion stability.
| Parameter | This compound (C14:0) | 1-Monolaurin (C12:0) | 1-Monopalmitin (C16:0) | 1-Monoolein (C18:1) |
| HLB Value | ~4.7 (Calculated) | 5.92 - 7.03[1] | 3.8[2] | Data not available |
| Emulsion Stability | Good stability noted in oleofoams, better than monolaurin[3] | 89.54%[1] | Generally good, contributes to emulsion stability[2][4] | Forms stable emulsions, particularly in liquid crystalline phases[5][6] |
| Emulsion Capacity | Data not available | 93.66%[1] | Data not available | Data not available |
| Droplet Size | Data not available | Data not available | Data not available | Can form emulsions with droplet sizes around 100-300 nm[7] |
| Critical Micelle Concentration (CMC) | Data not available | Data not available | Estimated to be in the range of 10⁻² - 10⁻³ mol/dm³ | Data not available |
| Zeta Potential | Data not available | Data not available | Data not available | Data not available |
Note: The data presented is collated from various sources and may not be directly comparable due to differing experimental conditions.
The Influence of Molecular Structure on Emulsifying Properties
The performance of monoacylglycerols as emulsifiers is intrinsically linked to their molecular structure. Key structural aspects include:
-
Fatty Acid Chain Length: An increase in the carbon chain length of saturated monoacylglycerols from C12 to C18 has been shown to enhance the stability of oleofoams, suggesting a similar trend for emulsion stabilization[3]. Longer chains likely provide a more robust interfacial film.
-
Degree of Unsaturation: The presence of a double bond in the fatty acid chain, as in 1-Monoolein, introduces a kink in the hydrocarbon tail. This can influence the packing of the emulsifier at the oil-water interface, affecting emulsion stability. Unsaturated monoacylglycerols have been reported to potentially offer better creaming stability compared to their saturated counterparts.
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value is a crucial parameter for selecting an emulsifier for a specific application (O/W or W/O emulsions). Emulsifiers with lower HLB values are more lipophilic and tend to form W/O emulsions, while those with higher HLB values are more hydrophilic and favor the formation of O/W emulsions[8]. The reported HLB values for 1-Monolaurin and 1-Monopalmitin suggest their suitability for different types of emulsions[1][2].
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the emulsifying performance of monoacylglycerols.
Emulsion Formation
A standard method for preparing oil-in-water emulsions for comparative studies involves high-pressure homogenization.
Objective: To create a stable oil-in-water emulsion with a controlled droplet size.
Materials:
-
Monoacylglycerol emulsifier (e.g., this compound)
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
High-speed blender
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
The aqueous phase is prepared by dissolving any water-soluble components.
-
The oil phase is prepared by dispersing the monoacylglycerol emulsifier in the oil, often with gentle heating to ensure complete dissolution.
-
-
Pre-emulsion Formation: The oil phase is gradually added to the aqueous phase while mixing at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size and improve emulsion uniformity.
-
Cooling: The resulting emulsion is cooled to room temperature for subsequent analysis.
Droplet Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution and zeta potential of emulsion droplets.
Objective: To determine the mean droplet diameter, polydispersity index (PDI), and zeta potential of the emulsion.
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
Procedure:
-
Sample Preparation: The emulsion is diluted with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For droplet size, the diluted sample is placed in a cuvette and analyzed by the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates this to the particle size distribution.
-
For zeta potential, the diluted sample is injected into a specialized capillary cell. An electric field is applied, and the velocity of the droplets is measured. This electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the emulsion's stability against coalescence.
-
Emulsion Stability Assessment
The stability of an emulsion can be evaluated by monitoring changes in its physical properties over time.
Objective: To assess the physical stability of the emulsion against creaming, sedimentation, and coalescence.
Methods:
-
Visual Observation: Emulsions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspected at regular intervals for signs of phase separation, such as the formation of a cream or sediment layer.
-
Droplet Size Monitoring: The droplet size of the emulsion is measured using DLS at various time points during storage. A significant increase in the mean droplet size is indicative of coalescence.
-
Turbiscan Analysis: A Turbiscan instrument can be used to quantitatively monitor changes in light transmission and backscattering along the height of the sample over time. This provides a detailed profile of destabilization phenomena like creaming, sedimentation, and clarification. The Turbiscan Stability Index (TSI) is a numerical value that can be used to compare the overall stability of different formulations.
Conclusion
The choice of a monoacylglycerol emulsifier significantly impacts the physical properties and stability of an emulsion. While direct comparative data under identical conditions is limited, the available information suggests that the emulsifying performance of monoacylglycerols is influenced by their fatty acid chain length and saturation. Longer saturated chains, as in 1-Monopalmitin, may offer enhanced stability in certain systems compared to shorter chains like 1-Monolaurin. The unsaturation in 1-Monoolein provides different interfacial properties that can be advantageous for creating stable liquid crystalline phases within emulsions. This compound, with its intermediate chain length, offers a balance of properties. For researchers and drug development professionals, a thorough evaluation of these monoacylglycerols based on the specific requirements of their formulation, including the desired emulsion type (O/W or W/O) and required stability profile, is crucial. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations.
References
- 1. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for Monolaurin Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of 1-Monomyristin: A Comparative Analysis with Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated notable antimicrobial properties in laboratory settings. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of its efficacy in animal models. This guide provides a detailed overview of the current state of research on this compound, focusing on its demonstrated in vitro activities. To offer a relevant benchmark for future preclinical research, this document also presents a comparative analysis with established alternative therapeutics that have undergone in vivo evaluation for similar indications.
This guide is intended to serve as a valuable resource for researchers and drug development professionals by contextualizing the existing data on this compound and outlining the experimental frameworks necessary to advance its preclinical assessment.
This compound: Current State of Research and In Vitro Efficacy
Currently, the body of scientific evidence for this compound is primarily based on in vitro studies. These studies highlight its potential as an antibacterial and antifungal agent.
In Vitro Antibacterial and Antifungal Activity
Research has shown that this compound exhibits significant inhibitory effects against a range of microorganisms. The following table summarizes the key findings from in vitro assays.
| Microorganism | Assay Type | Key Findings | Reference |
| Staphylococcus aureus | Disc Diffusion | Higher antibacterial activity compared to positive control. | |
| Aggregatibacter actinomycetemcomitans | Disc Diffusion | Higher antibacterial activity compared to positive control. | |
| Candida albicans | Disc Diffusion | Higher antifungal activity compared to positive control. | |
| Escherichia coli | Disc Diffusion | Demonstrated antibacterial activity. |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)
A standardized disc diffusion method was utilized to assess the antimicrobial activity of this compound.
-
Microbial Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized microbial suspension (typically 0.5 McFarland standard).
-
Agar Plate Inoculation: Sterile agar plates were uniformly inoculated with the microbial suspension using a sterile swab.
-
Disc Application: Sterile paper discs impregnated with known concentrations of this compound and control agents (e.g., standard antibiotics or antifungals) were placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram: In Vitro Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.
Comparative Analysis: In Vivo Efficacy of Alternative Therapeutics
To provide a framework for evaluating the potential of this compound, this section summarizes the in vivo efficacy of standard-of-care drugs for conditions where this compound has shown in vitro promise.
Antibacterial Agents
Commonly used antibiotics have well-documented efficacy in various animal models of bacterial infection.
| Drug Class | Animal Model | Infection Model | Key Efficacy Metrics | Reference |
| Vancomycin | Mouse | Skin wound infection with MRSA | Reduced lesion size and bacterial burden. | [1] |
| Daptomycin | Mouse | Skin wound infection with MRSA | Reduced lesion size and bacterial burden; more rapid effect in diabetic mice compared to vancomycin. | [1] |
| Linezolid | Mouse | Skin wound infection with MRSA | Reduced lesion size and bacterial burden; more rapid effect in diabetic mice compared to vancomycin. | [1] |
| Clindamycin | Rat | Intra-abdominal abscess | Lowered rate of abscess formation. | [2] |
Experimental Protocol: Murine Skin Wound Infection Model
This model is frequently used to assess the in vivo efficacy of antibacterial agents against skin and soft tissue infections.
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment for a specified period.
-
Wound Creation: A full-thickness wound is created on the dorsum of the anesthetized mouse using a biopsy punch or scalpel.
-
Inoculation: A standardized suspension of the pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is applied to the wound.
-
Treatment Administration: The test compound (e.g., this compound) and control antibiotics are administered via a relevant route (e.g., topical, subcutaneous, or oral).
-
Monitoring and Assessment: The wound healing process is monitored daily. Efficacy is assessed by measuring the wound size and determining the bacterial load in the tissue at specific time points post-infection. Bacterial load is typically quantified by homogenizing the tissue and performing colony-forming unit (CFU) counts on selective agar plates.
Diagram: Hypothetical In Vivo Antibacterial Efficacy Study Workflow
Caption: A potential workflow for an in vivo antibacterial efficacy study of this compound.
Antifungal Agents
Standard antifungal drugs have demonstrated efficacy in various animal models of fungal infections.
| Drug Class | Animal Model | Infection Model | Key Efficacy Metrics | Reference |
| Amphotericin B | Rat | Vascular catheter biofilm infection with C. albicans | Successful treatment of biofilm infections. | [3] |
| Caspofungin | Rat | Vascular catheter biofilm infection with C. albicans | Successful treatment of biofilm infections. | [3] |
| Fluconazole | Rat | Vascular catheter biofilm infection with C. albicans | Less activity against biofilms compared to Amphotericin B and Caspofungin. | [3] |
Experimental Protocol: Rat Vascular Catheter Biofilm Infection Model
This model is used to evaluate the efficacy of antifungal agents against device-associated biofilm infections.
-
Catheter Implantation: A central venous catheter is surgically implanted into the jugular vein of an anesthetized rat.
-
Biofilm Formation: A standardized suspension of a biofilm-forming fungus (e.g., Candida albicans) is instilled into the catheter lumen and allowed to adhere and form a biofilm over a specific period.
-
Lock Therapy Administration: The test compound (e.g., this compound) or a control antifungal agent is instilled into the catheter lumen (lock therapy) for a defined duration.
-
Efficacy Assessment: The catheter is aseptically removed, and the biofilm is dislodged. The viability of the fungal cells within the biofilm is quantified by performing CFU counts. A significant reduction in CFU compared to the control group indicates efficacy.
Potential Anti-Inflammatory and Anti-Cancer Applications
While there is no direct evidence for this compound, its constituent fatty acid, myristic acid, has shown some anti-inflammatory and antinociceptive effects in vivo. Furthermore, a related compound, 1-Monopalmitin, has been investigated for its in vitro anti-cancer properties, suggesting a potential avenue for future research into this compound.[1]
Myristic Acid In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Inflammation Model | Key Efficacy Metrics | Reference |
| Myristic Acid | Mouse | TPA-induced ear edema | Good anti-inflammatory effects in both acute and chronic models. |
1-Monopalmitin In Vitro Anti-Cancer Activity
A study on 1-Monopalmitin, a similar monoacylglycerol, demonstrated that it could inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis through the PI3K/Akt signaling pathway.[1] This suggests that this compound could be a candidate for similar investigations.
Diagram: PI3K/Akt Signaling Pathway Implicated in 1-Monopalmitin's Anti-Cancer Effect
Caption: PI3K/Akt pathway in lung cancer and the putative effects of 1-Monopalmitin.
Future Directions and Conclusion
The existing in vitro data on this compound are promising, particularly in the context of its antimicrobial activity. However, the lack of in vivo efficacy data represents a critical gap in its development pathway. To advance the scientific understanding and potential therapeutic application of this compound, future research should prioritize well-designed in vivo studies in relevant animal models.
The comparative data and experimental protocols provided in this guide offer a foundational framework for such investigations. By benchmarking against established therapeutics, researchers can effectively assess the true potential of this compound and determine its viability as a novel therapeutic agent. The exploration of its potential anti-inflammatory and anti-cancer properties, prompted by findings on related molecules, also warrants further investigation.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profiles of 1-Monomyristin and structurally related monoglyceride compounds. The information is intended to support researchers and professionals in the fields of drug development and life sciences in evaluating the potential applications and safety considerations of these compounds. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information and draws comparisons with more extensively studied monoglycerides.
Executive Summary
This compound, a monoglyceride of myristic acid, belongs to a class of compounds generally recognized as safe (GRAS) for use in food and cosmetics. However, specific toxicological data for this compound, such as acute toxicity (LD50), skin and eye irritation, and genotoxicity, are largely unavailable in the public domain. In contrast, related monoglycerides like glyceryl laurate, glyceryl stearate, and glyceryl oleate have undergone more extensive safety evaluations, primarily in the context of their use in cosmetic formulations. These studies generally indicate a low order of toxicity. This guide presents the available data in a comparative format to aid in the preliminary safety assessment of this compound.
Data Presentation: Comparative Toxicity Profiles
The following tables summarize the available toxicological data for this compound and selected related monoglycerides. It is important to note the significant data gaps for this compound.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50 | Reference |
| This compound | Acute Oral | - | - | No data available | [1] |
| Acute Dermal | - | - | No data available | [1] | |
| Acute Inhalation | - | - | No data available | [1] | |
| Glyceryl Laurate | Acute Oral | Rat | Oral | > 5 g/kg | [2] |
| Glyceryl Stearate | Acute Oral | Rat | Oral | > 10 g/kg | [2] |
| Glyceryl Oleate | Acute Oral | Rat | Oral | > 25 g/kg | [2] |
| Butyl Myristate | Acute Oral | Rat | Oral | > 8 g/kg | [3] |
Table 2: Irritation and Sensitization Data
| Compound | Test | Species | Result | Reference |
| This compound | Skin Irritation | - | No data available | [1] |
| Eye Irritation | - | No data available | [1] | |
| Skin Sensitization | - | No data available | [1] | |
| Glyceryl Stearate | Skin Irritation | Rabbit | Mildly irritating to non-irritating | [2] |
| Eye Irritation | Rabbit | Minimal irritation | [4] | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [2] | |
| Glyceryl Laurate | Skin Irritation | Human | Moderate erythema at high concentrations | [5] |
| Eye Irritation | Rabbit | Not an ocular irritant | [5] | |
| Glyceryl Rosinate | Skin Irritation | Animal | Irritating at 50% | [5] |
| Skin Sensitization | Human | Not a sensitizer at up to 10% | [5] |
Table 3: Genotoxicity and Carcinogenicity Data
| Compound | Test Type | Result | Reference |
| This compound | Genotoxicity | No data available | [1] |
| Carcinogenicity | No data available | [1] | |
| Glyceryl Acetate | Ames Test | Not mutagenic | [2] |
| Glyceryl Citrate/Lactate/Linoleate/Oleate | Ames Test | Not mutagenic | [5] |
| Glyceryl Oleate | Carcinogenicity (in-vivo) | Associated with a few brain tumors in a 2-generation mouse study | [2] |
| Glyceryl Stearate | Tumor Promotion Assay | Negative | [5] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are based on established guidelines and common laboratory practices.
Neutral Red Uptake (NRU) Cytotoxicity Assay
The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][7]
Principle: Healthy cells with intact cell membranes and lysosomal function will take up and retain the neutral red dye. When cells are exposed to a cytotoxic substance, cell death leads to an inability to retain the dye, resulting in a decrease in neutral red uptake that can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[8][9]
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Include appropriate vehicle controls.[8]
-
Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24 hours).[9]
-
Neutral Red Staining: After the exposure period, remove the treatment medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[6][9]
-
Dye Extraction: After incubation with the dye, wash the cells to remove any unincorporated neutral red. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of the viable cells.[6][9]
-
Quantification: Measure the absorbance of the extracted dye using a microplate spectrophotometer at a wavelength of approximately 540 nm.[6]
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can then be determined.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable, metabolically active cells.[12]
Protocol:
-
Cell Seeding and Compound Exposure: Similar to the NRU assay, seed cells in a 96-well plate and expose them to various concentrations of the test compound for a specified duration.[10]
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and an IC50 value can be determined.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment of monoglycerides.
Hypothetical Signaling Pathway Potentially Affected by Lipids
Caption: Hypothetical signaling cascade affected by exogenous lipids.
Discussion and Conclusion
The available data on the safety of monoglycerides, primarily from studies on compounds like glyceryl stearate and glyceryl laurate, suggest a low potential for toxicity when used in topical applications. These compounds are generally not found to be significant skin or eye irritants, nor are they typically sensitizers. However, the absence of specific toxicological data for this compound is a critical knowledge gap. While its structural similarity to other generally safe monoglycerides provides some level of confidence, direct experimental evidence is necessary for a definitive safety assessment, particularly for applications in drug development where exposure levels and routes may differ from those in the food and cosmetics industries.
The antimicrobial properties of this compound, which have been a subject of some research, indicate that the compound is biologically active and can interact with cellular components.[13][14] This bioactivity underscores the need for thorough toxicological evaluation to understand its potential effects on human cells.
For future research, it is recommended that the toxicological profile of this compound be characterized using a standard battery of in vitro and in vivo tests, including acute toxicity, skin and eye irritation, sensitization, and genotoxicity assays. The experimental protocols provided in this guide can serve as a starting point for such investigations. A comprehensive understanding of the safety and toxicity of this compound will be essential for its confident application in drug development and other scientific research.
References
- 1. oecd.org [oecd.org]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. oecd.org [oecd.org]
- 5. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of synthesized 1-Monomyristin against a certified reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced 1-Monomyristin against a certified reference standard. By employing a multi-faceted analytical approach, researchers can ensure the quality and consistency of their synthesized compound, a critical step in drug development and scientific research. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and illustrates the validation workflow.
Introduction
This compound, a monoglyceride of myristic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its emulsifying and antimicrobial properties.[1][2] The efficacy and safety of this compound in any formulation are directly dependent on its purity. Impurities, such as isomeric forms (2-Monomyristin), unreacted starting materials (myristic acid and glycerol), or by-products (di- and triglycerides), can alter its physicochemical properties and biological activity.
This guide details a systematic approach to purity validation by comparing a synthesized batch of this compound with a commercially available, high-purity certified reference standard. For the purpose of this guide, we will consider a this compound standard with a certified purity of >99% as the benchmark.
Experimental Purity Validation Workflow
The following workflow outlines a comprehensive strategy for the purity assessment of synthesized this compound.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized this compound and compare its spectrum with the certified reference standard.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample (synthesized or reference standard) is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The spectra of the synthesized and reference samples are overlaid and compared. Key peaks to observe for this compound include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching peaks around 2900 cm⁻¹, and a strong C=O stretching peak from the ester group around 1735 cm⁻¹.[3]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To separate and identify impurities in the synthesized this compound and to determine its chromatographic purity.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile/methanol (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Analysis: The retention times and mass spectra of the peaks in the chromatogram of the synthesized sample are compared to the reference standard. The expected protonated molecule for this compound is [M+H]⁺ at m/z 303.[3] Purity is calculated based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To detect volatile and semi-volatile impurities and to provide an orthogonal method for purity assessment.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Samples are derivatized (e.g., silylation) to increase volatility before injection.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, ramp to 300 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Analysis: The resulting chromatograms and mass spectra are analyzed to identify any impurities. The fragmentation pattern of the derivatized this compound from the synthesized sample is compared to that of the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To obtain an absolute, accurate determination of the purity of the synthesized this compound.[4][5][6]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Analysis:
-
Integrate a well-resolved signal corresponding to the analyte (this compound) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Data Presentation and Comparison
The quantitative data obtained from the analyses should be summarized in clear, structured tables for easy comparison.
Table 1: Physicochemical Properties
| Property | Synthesized this compound | Certified Reference Standard |
| Appearance | White to off-white solid | White solid |
| Molecular Weight | 302.45 g/mol | 302.45 g/mol |
| Melting Point (°C) | Experimental Value | 68-70 °C |
Table 2: Spectroscopic and Chromatographic Data
| Analysis | Parameter | Synthesized this compound | Certified Reference Standard |
| FTIR | C=O Stretch (cm⁻¹) | Experimental Value | ~1735 |
| O-H Stretch (cm⁻¹) | Experimental Value | ~3400 (broad) | |
| HPLC-MS | Retention Time (min) | Experimental Value | Experimental Value |
| [M+H]⁺ (m/z) | Experimental Value | 303 | |
| Purity by Area % | Experimental Value | >99% | |
| GC-MS | Retention Time (min) | Experimental Value | Experimental Value |
| Purity by Area % | Experimental Value | >99% | |
| qNMR | Purity (%) | Experimental Value | >99% |
Conclusion
This guide outlines a robust, multi-technique approach for the purity validation of synthesized this compound. By systematically comparing the analytical data of the synthesized product with a certified reference standard, researchers can confidently ascertain the purity and identity of their compound. The use of orthogonal methods, particularly the absolute quantification provided by qNMR, ensures a comprehensive and reliable assessment, which is paramount for the advancement of research and development in the pharmaceutical and related industries.
References
- 1. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the performance of 1-Monomyristin in drug delivery against established excipients
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of pharmaceutical excipients, 1-Monomyristin, a monoacylglycerol, is emerging as a promising candidate for enhancing the delivery of therapeutic agents. This guide provides a comprehensive performance comparison of this compound and its close analogue, Glyceryl Monomyristate, against established excipients in drug delivery systems. The following sections present a distillation of experimental data from various studies, offering a side-by-side look at key performance indicators. While direct head-to-head studies are limited, this compilation aims to provide a valuable resource for formulation scientists in selecting appropriate excipients for their drug development pipelines.
Section 1: Performance in Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a biocompatible and biodegradable carrier system for poorly soluble drugs. The choice of lipid is critical to the performance of SLNs, influencing particle size, drug loading capacity, and release kinetics.
Comparative Performance Data: Monoacylglycerols vs. Other Lipids
The following table summarizes key performance characteristics of SLNs formulated with different lipids from various studies. Glyceryl Monostearate (GMS), a monoacylglycerol structurally similar to this compound, is used here as a proxy due to the greater availability of comparative data.
| Lipid Excipient | Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Release Profile | Reference |
| Glyceryl Monostearate (GMS) | Dibenzoyl Peroxide | 194.6 ± 5.03 | - | 80.5 ± 9.45 | Fast release pattern compared to commercial formulations. | |
| Erythromycin Base | 220 ± 6.2 | - | 94.6 ± 14.9 | Fast release pattern compared to commercial formulations. | ||
| Triamcinolone Acetonide | - | - | 96 ± 11.5 | Fast release pattern compared to commercial formulations. | ||
| Docetaxel | ~100 | Low | Excellent | Controlled release (68% in 24 hours). | [1] | |
| Rifampicin | Smaller with higher homogenization speed | - | Good | Controlled release. | [2] | |
| Precirol® ATO 5 (Glyceryl Distearate) | 5-Fluorouracil | 76.82 ± 1.48 to 100.3 ± 2.86 | - | - | Sustained delivery. | [3] |
| Docetaxel | <30 | - | - | - | [4] | |
| Compritol® 888 ATO (Glyceryl Behenate) | Morin | - | - | High | Prolonged release. | [5] |
| Docetaxel | <30 | - | - | - | [4] | |
| Stearic Acid | Felodipine | 444.5 | 0.357 | 92.9 ± 0.63% | 92.6% release in 24 hours. | [6] |
Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. Performance can vary depending on the specific drug, formulation parameters, and analytical methods used.
Experimental Protocols for Solid Lipid Nanoparticles (SLNs)
1. High-Shear Homogenization Followed by Ultrasonication
This is a widely used method for preparing SLNs.
-
Lipid Phase Preparation: The lipid (e.g., Glyceryl Monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The aqueous phase is prepared by dissolving the surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heating it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.
2. Solvent Emulsification-Diffusion Method
This method is suitable for thermolabile drugs.
-
Organic Phase Preparation: The lipid and the drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: The aqueous phase contains a surfactant dissolved in water.
-
Emulsification: The organic phase is emulsified in the aqueous phase by high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Diffusion: The emulsion is then diluted with a large amount of water to allow the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.
-
Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.
Characterization of SLNs
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using an electrophoretic light scattering technique to assess the surface charge and stability of the nanoparticles.
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unentrapped drug from the SLN dispersion by ultracentrifugation and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
In Vitro Drug Release: Often studied using a dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate buffer) under constant stirring. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.[7]
Section 2: Performance in Nanoemulsions
Nanoemulsions are transparent or translucent, kinetically stable systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. They are effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.
Comparative Performance Data: this compound Analogue vs. Established Surfactants
Direct comparative data for this compound in nanoemulsions is scarce. The following table provides an overview of nanoemulsion characteristics using different surfactants from various studies to provide a general benchmark.
| Surfactant/Co-surfactant System | Oil Phase | Drug Model | Droplet Size (nm) | Key Findings | Reference |
| Tween 80 / Ethanol | Sefsol-218 | Silymarin | 41.22 ± 0.00314 | Stable nanoemulsion with a long half-life. | [8] |
| Tween 80 | Neem Oil | - | - | Stable O/W emulsions. | [9] |
| Tween 80 | Sesame Oil / Olive Oil | Tread Leaf Extract | <500 (85.8%) | Enhanced antihyperglycemic effect. | [10] |
| Soybean Protein Isolate (SPI) | Medium Chain Triglyceride | Oregano Essential Oil | Increased with concentration | - | [11] |
| Tea Saponin (TS) | Medium Chain Triglyceride | Oregano Essential Oil | - | - | [11] |
| Soy Lecithin (SL) | Medium Chain Triglyceride | Oregano Essential Oil | - | - | [11] |
Note: This table illustrates the versatility of different surfactants in forming nanoemulsions and is not a direct performance comparison with this compound.
Experimental Protocols for Nanoemulsions
Spontaneous Emulsification Method (Aqueous Phase Titration)
-
Organic Phase Preparation: The oil phase (e.g., Sefsol-218) and the drug are mixed.
-
Surfactant Mixture (Smix) Preparation: The surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol) are mixed in a specific ratio.
-
Nanoemulsion Formation: The organic phase is added to the Smix and mixed. The aqueous phase is then added dropwise to the organic phase under constant stirring until a transparent and low-viscosity nanoemulsion is formed.
Characterization of Nanoemulsions
-
Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined to assess the stability of the nanoemulsion.
-
Thermodynamic Stability Studies: To evaluate the physical stability, nanoemulsions are subjected to centrifugation, heating-cooling cycles, and freeze-thaw cycles.
-
In Vitro Drug Release: Performed using a dialysis bag method similar to that for SLNs.
Section 3: Visualizing the Processes
To aid in the understanding of the experimental workflows and underlying principles, the following diagrams have been generated using Graphviz.
Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation
Caption: Workflow for preparing SLNs via high-pressure homogenization.
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing nanoemulsions via spontaneous emulsification.
General Principle of Nanocarrier-Mediated Drug Delivery
Caption: Enhanced drug delivery through nanocarrier encapsulation.
Conclusion
This compound and related monoacylglycerols show considerable promise as excipients in modern drug delivery systems, particularly in the formulation of SLNs. The available data suggests they can contribute to the formation of stable nanoparticles with good drug loading and controlled release characteristics. However, the pharmaceutical industry would greatly benefit from direct, controlled studies that benchmark the performance of this compound against a wider array of established excipients. Such studies would provide the robust, quantitative data needed to fully elucidate its advantages and optimal applications in drug formulation. The experimental protocols and characterization methods outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. talenta.usu.ac.id [talenta.usu.ac.id]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Monomyristin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides a procedural, step-by-step approach to the proper disposal of 1-Monomyristin, emphasizing safety, regulatory compliance, and environmental responsibility.
Hazard Assessment and Safety Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its toxicological properties have not been fully investigated.[1][2] It may cause mild skin and respiratory irritation.[1] Therefore, it is imperative to handle this compound with caution and to use appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves before use and dispose of them properly if contaminated. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To avoid inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its purity and whether it has been mixed with other chemicals. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.
Step 1: Waste Characterization and Segregation
-
Pure, Uncontaminated this compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a clearly labeled, dedicated waste container.
-
Contaminated this compound: If this compound is mixed with hazardous substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste. The disposal protocol for the most hazardous component of the mixture should be followed.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a compatible, sealed container to prevent leaks or spills.
-
Label the container clearly with "Waste this compound" and include any other components if it is a mixture.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
Step 3: Disposal
-
Non-Hazardous Waste Stream (for pure, uncontaminated this compound, where permitted): In some jurisdictions, and with institutional approval, pure this compound may be disposed of as non-hazardous solid waste. However, this should be confirmed with your environmental health and safety (EHS) department.
-
Hazardous Waste Stream (for contaminated this compound or as a precautionary measure): For mixtures or if required by local regulations, dispose of this compound through your institution's hazardous waste program. This typically involves collection by a certified hazardous waste contractor.
Never dispose of this compound down the drain or in regular trash without explicit approval from your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as listed above.
-
Containment and Cleanup: For a solid spill, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By following these procedures, researchers and laboratory personnel can handle and dispose of this compound in a manner that prioritizes safety, compliance, and environmental stewardship.
References
Personal protective equipment for handling 1-Monomyristin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 1-Monomyristin (CAS 589-68-4). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it may cause mild skin and respiratory irritation.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be equipped with side shields. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Body Protection | Lab Coat | A standard laboratory coat is recommended. |
| Respiratory Protection | Dust Mask | Recommended when handling the powder outside of a fume hood to avoid respiratory irritation. |
Engineering Controls and Work Practices
-
Ventilation: Ensure adequate ventilation in the work area. Handling of this compound powder should ideally be performed in a chemical fume hood to minimize inhalation of dust particles.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly closed container in a cool, dry place away from heat and direct sunlight.[1]
Quantitative Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of defined limits, it is crucial to follow good laboratory practices and the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.
| Substance | Agency | Exposure Limit |
| This compound | OSHA | Not Established |
| This compound | NIOSH | Not Established |
| This compound | ACGIH | Not Established |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Don the recommended personal protective equipment: safety glasses with side shields, nitrile gloves, and a lab coat.
-
Prepare the workspace by ensuring the chemical fume hood is operational and the work surface is clean.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of this compound powder within a chemical fume hood to contain any airborne particles.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
If working outside a fume hood, a dust mask is strongly recommended.
-
-
Solution Preparation:
-
When dissolving this compound, add the powder slowly to the solvent to prevent splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, and finally eye protection).
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion: Do not induce vomiting. Give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
As this compound is not classified as a hazardous waste, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste:
-
Collect unused or waste this compound powder in a designated, labeled container for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
Dispose of the container in accordance with your institution's guidelines for non-hazardous solid waste.
-
-
Liquid Waste:
-
Solutions of this compound in non-hazardous solvents can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations.
-
If the solvent is hazardous, the solution must be collected in a designated container for hazardous liquid waste and disposed of through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone) three times.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once triple-rinsed, the container can be disposed of in the regular trash. Deface the label before disposal.
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
